1H-pyrazol-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-3-1-2-5-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGEYYREVRXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473939 | |
| Record name | 1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-46-5 | |
| Record name | 1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 1H-pyrazol-1-amine, a crucial heterocyclic building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and offers visualizations of the synthetic workflows.
Introduction
This compound, an N-amino derivative of pyrazole, serves as a versatile precursor for the synthesis of a wide array of more complex molecular architectures. The presence of the exocyclic amino group on the pyrazole ring introduces a key nucleophilic center, enabling diverse functionalization pathways. This guide focuses on the practical synthesis of the parent this compound, a foundational molecule for further derivatization.
Synthetic Approaches
The primary and most direct method for the synthesis of this compound involves the N-amination of pyrazole. This can be effectively achieved using aminating agents such as hydroxylamine-O-sulfonic acid (HOSA). Alternative multistep sequences, while less direct for the parent compound, are prevalent for substituted aminopyrazoles and often involve the cyclization of suitably functionalized acyclic precursors.
N-Amination of Pyrazole
The direct N-amination of pyrazole is a straightforward and efficient method for the preparation of this compound. Hydroxylamine-O-sulfonic acid is a commonly employed reagent for this transformation due to its commercial availability and reactivity.[1]
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Amination of Pyrazole with Hydroxylamine-O-Sulfonic Acid
This protocol is adapted from established procedures for the N-amination of heterocyclic compounds.[1]
Materials:
-
Pyrazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in water.
-
Reagent Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in water. Subsequently, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 20 °C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and related N-substituted pyrazoles.
| Method | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Amination | Pyrazole | Hydroxylamine-O-sulfonic acid, KOH | Water | 100 | 4 | 60-70 | [1] |
| One-pot from Amine | 1-Phenylethan-1-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 80 | 1.5 | 38 | [2][3] |
| One-pot from Amine | 2,4,4-Trimethylpentan-2-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 38 | [2][3] |
| One-pot from Amine | Naphthalen-2-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 70 | [2] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic procedures.
Conclusion
The synthesis of this compound via direct N-amination of pyrazole with hydroxylamine-O-sulfonic acid represents an efficient and direct route to this valuable building block. The provided protocol offers a reliable method for its preparation on a laboratory scale. For researchers and professionals in drug development, access to a robust synthesis of this foundational scaffold is critical for the exploration of new chemical space and the development of novel therapeutic agents. Further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.
References
An In-depth Technical Guide to the Chemical Properties of 1H-pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1H-pyrazol-1-amine (CAS RN: 3994-46-5), a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. Due to a notable scarcity of experimentally determined data for the parent compound, this guide presents a combination of predicted properties for this compound, alongside established experimental data for its foundational analogue, pyrazole, to offer a comparative physicochemical context. The guide includes a summary of key physical and spectral properties, general synthetic strategies, and an exploration of the reactivity of the N-aminopyrazole scaffold. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyrazole-based compounds.
Introduction
Pyrazole and its derivatives are a critically important class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group directly onto a ring nitrogen atom, as in this compound, significantly modulates the electronic properties and reactivity of the pyrazole core, offering unique opportunities for synthetic diversification and the development of novel bioactive molecules. 1-Aminopyrazoles are recognized as valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant medicinal interest.
Despite its potential as a versatile building block, this compound itself is not extensively characterized in the scientific literature. This guide consolidates the available information on its properties, drawing from computational predictions and data from analogous compounds to provide a robust foundational understanding for researchers in the field.
Physicochemical Properties
Detailed experimental data for this compound is limited. The following tables summarize the available predicted data for this compound and the experimentally determined properties of the parent heterocycle, pyrazole, for comparative purposes.
Table 1: General and Predicted Physical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 3994-46-5 | - |
| Molecular Formula | C₃H₅N₃ | - |
| Molecular Weight | 83.09 g/mol | - |
| Boiling Point (Predicted) | 209.8 °C at 760 mmHg | Various Suppliers |
| Density (Predicted) | 1.299 g/cm³ | Various Suppliers |
| Refractive Index (Predicted) | 1.630 | Various Suppliers |
| Flash Point (Predicted) | 80.7 °C | Various Suppliers |
Table 2: Experimental Physical Properties of Pyrazole (CAS RN: 288-13-1)
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂ | - |
| Molecular Weight | 68.08 g/mol | - |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 186-188 °C | [2] |
| pKa (for protonation) | 2.49 | - |
| pKa (for deprotonation) | 14.21 | - |
| Solubility | Soluble in water, ethanol, diethyl ether, and benzene | - |
Spectral Data
No experimentally obtained spectra for this compound were found in the reviewed literature. However, a computational study has reported the calculated NMR chemical shifts for 1-amino-1H-pyrazole. For a comparative reference, the experimental spectral data for pyrazole is provided.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Source |
| ¹H NMR | Data from computational studies suggest specific shifts, but a publicly available, comprehensive dataset is not available. | [3] |
| ¹³C NMR | Data from computational studies suggest specific shifts, but a publicly available, comprehensive dataset is not available. | [3] |
| ¹⁵N NMR | Data from computational studies suggest specific shifts, but a publicly available, comprehensive dataset is not available. | [3] |
Table 4: Experimental ¹H and ¹³C NMR Spectral Data for Pyrazole
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent | Source |
| ¹H NMR | 7.61 | t | 2.1 Hz | CCl₄ | [2] |
| 6.31 | t | 2.1 Hz | CCl₄ | [2] | |
| 12.64 | br s | - | CCl₄ | [2] | |
| ¹³C NMR | 134.3 | - | - | CDCl₃ | [2] |
| 105.2 | - | - | CDCl₃ | [2] |
Synthesis and Reactivity
General Synthetic Approach
One common approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) or related reagents in the presence of a base. The pyrazole anion, formed by deprotonation of the N-H proton, acts as a nucleophile, attacking the aminating agent to form the N-N bond.
Figure 1: General workflow for the N-amination of pyrazole.
Reactivity of the 1-Aminopyrazole Scaffold
The 1-aminopyrazole system exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.
-
Nucleophilicity: The exocyclic amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.
-
Basicity: The pyridine-like N2 atom of the pyrazole ring imparts basic properties to the molecule.
-
Cyclocondensation Reactions: 1-Aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.
-
Electrophilic Substitution: The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, although the reactivity is influenced by the presence of the N-amino group.
Experimental Protocols (General Methodologies)
As no specific experimental protocol for this compound was found, a general procedure for the N-amination of pyrazoles is described below. This should be considered a representative method that may require optimization for the specific synthesis of the parent compound.
General Protocol for N-Amination of Pyrazole:
-
Reaction Setup: A solution of pyrazole in a suitable solvent (e.g., aqueous potassium carbonate solution) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Aminating Agent: An aqueous solution of the electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid, is added dropwise to the stirred pyrazole solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or distillation, to afford the desired 1-aminopyrazole.
Applications in Research and Drug Development
The pyrazole core is a well-established pharmacophore found in a wide array of approved drugs.[4] The introduction of an N-amino group provides a handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening. The resulting fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, have demonstrated a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. Therefore, this compound represents a valuable, albeit under-characterized, starting material for the discovery of new therapeutic agents.
Conclusion
This compound is a fundamental heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization of this molecule is currently lacking in the public domain, this guide provides a consolidated overview of its predicted properties, general synthetic approaches, and reactivity. By leveraging this information and drawing comparisons with the well-characterized parent pyrazole, researchers can better anticipate the behavior of this compound in their synthetic endeavors and utilize it as a key building block for the development of novel, biologically active compounds. Further experimental investigation into the properties and reactivity of this compound is warranted and would be a valuable contribution to the field.
References
An In-depth Technical Guide to 1H-Pyrazol-1-amine and its Isomeric Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1H-pyrazol-1-amine, focusing on its chemical identity, and expands upon the synthesis, properties, and applications of its closely related and more extensively studied isomers, 3-aminopyrazole and 5-aminopyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active molecules, demonstrating applications in oncology, inflammation, and infectious diseases.[3][4] This guide aims to furnish researchers and drug development professionals with detailed technical information to facilitate further investigation and application of these important heterocyclic compounds.
Chemical Identity and Physicochemical Properties of this compound
This compound is a distinct isomer within the aminopyrazole family, characterized by the amino group substitution on the nitrogen atom at the 1-position of the pyrazole ring. While specific experimental data for this isomer is limited in publicly accessible literature, its fundamental properties can be inferred from its structure.
Table 1: Physicochemical Properties of this compound and its Isomers
| Property | This compound | 1H-Pyrazol-3-amine | 1H-Pyrazol-5-amine |
| CAS Number | 3994-46-5 | 1820-80-0 | 930-43-8 |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol | 83.09 g/mol | 83.09 g/mol |
| Appearance | Not specified | Crystalline solid | Crystalline solid |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not specified | 36-40 °C | 110-114 °C |
| Solubility | Not specified | Soluble in water | Soluble in water |
Note: Data for 1H-Pyrazol-3-amine and 1H-Pyrazol-5-amine are more readily available and are provided for comparative purposes.
Synthesis of Aminopyrazoles: Experimental Protocols
The synthesis of aminopyrazoles can be achieved through various routes. Due to the limited specific literature on the synthesis of this compound, this section details common and effective methods for the preparation of the isomeric 3-aminopyrazoles and 5-aminopyrazoles, which serve as representative examples.
General Synthesis of 5-Aminopyrazoles
A prevalent method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.
Experimental Protocol: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a green and efficient synthesis methodology.[1]
-
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Layered double hydroxide (LDH)-based nano-catalyst (0.05 g)
-
Ethanol/Water (1:1 v/v) solvent mixture (1 mL)
-
-
Procedure:
-
In a test tube, combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and the LDH-based nano-catalyst.
-
Add the ethanol/water solvent mixture.
-
Stir the reaction mixture at 55 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1). The reaction is typically complete within 15-30 minutes.
-
Upon completion, the product can be isolated through filtration and purified by recrystallization.
-
DOT Script for the General Synthesis of 5-Aminopyrazoles
Spectroscopic Characterization
Spectroscopic techniques are crucial for the structural elucidation of synthesized compounds. Below are representative spectroscopic data for aminopyrazole derivatives.
Table 2: Representative Spectroscopic Data for Aminopyrazole Derivatives
| Technique | Derivative | Key Signals | Reference |
| ¹H NMR | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | δ 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H) (in DMSO-d6) | [1] |
| ¹³C NMR | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | δ 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 (in DMSO-d6) | [1] |
| FT-IR | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | ν (cm⁻¹): 3450, 3313, 3195 (N-H stretching), 2209 (C≡N stretching), 1637 (C=C stretching) | [1] |
| Mass Spec. | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | m/z (%): 271 (86) [M+], 256 (100) | [5] |
Applications in Drug Discovery and Development
Aminopyrazole derivatives are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities. They have been investigated as inhibitors of various kinases, including FGFR, and as potential treatments for inflammatory diseases and cancer.[6][7]
Kinase Inhibition
Many aminopyrazole-based compounds have been designed and synthesized as potent kinase inhibitors. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6]
DOT Script for the Role of Aminopyrazoles in Kinase Inhibition
Anti-inflammatory Activity
Certain 1H-pyrazol-3-amine derivatives have been identified as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[7] This highlights the potential of aminopyrazoles in the development of treatments for inflammatory diseases.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling aminopyrazoles. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, these compounds should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.
Conclusion
This compound, along with its isomers, represents a valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this compound itself is not as prevalent, the extensive research on 3- and 5-aminopyrazoles provides a strong foundation for understanding the chemistry and biological applications of this compound family. The synthetic versatility and diverse biological activities of aminopyrazoles ensure their continued importance as scaffolds for the development of novel therapeutic agents. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential.
References
- 1. rsc.org [rsc.org]
- 2. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure and Chemistry of 1H-Pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrazol-1-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural features, physicochemical properties, synthesis, and characterization of this compound, with a focus on data relevant to researchers and professionals in drug development. While data on the unsubstituted parent compound is limited, this guide draws upon extensive research on its substituted analogues to provide a thorough and practical resource.
Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a pyrazole ring with an amino group attached to the N1 position. The pyrazole ring itself is a planar, π-electron-rich aromatic system. The two nitrogen atoms within the ring are of a "pyrrole-type" (N1) and a "pyridine-type" (N2).[1] This arrangement influences the molecule's basicity and acidity. Pyrazole is a weak base (pKa = 2.52) and a very weak acid (pKa = 14.21).[1] The introduction of an amino group at the N1 position is expected to influence these properties.
Molecular Geometry
Table 1: Representative Crystallographic Data for a Substituted Pyrazole Amine (5-Chloro-1-phenyl-1H-pyrazol-4-amine) [2]
| Parameter | Value |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8926 (6) |
| b (Å) | 9.9679 (13) |
| c (Å) | 22.617 (2) |
| β (°) | 92.795 (11) |
| Volume (ų) | 876.52 (19) |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of pyrazole derivatives. The chemical shifts of the protons and carbons in the pyrazole ring are influenced by the nature and position of substituents.
Table 2: Predicted and Experimental NMR Data for Pyrazole and its Derivatives
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |
| 1H-Pyrazole | ¹H | H3, H5 | 7.6 | CDCl₃ | [3] |
| H4 | 6.3 | CDCl₃ | [3] | ||
| 3,5-Dimethylpyrazole | ¹H | H4 | 5.76 | CDCl₃ | [4] |
| CH₃ | 2.21 | CDCl₃ | [4] | ||
| ¹³C | C4 | 104.8 | CH₂Cl₂ | [4] | |
| C3, C5 | 145.3 | CH₂Cl₂ | [4] | ||
| CH₃ | 12.9 | CH₂Cl₂ | [4] | ||
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | ¹H & ¹³C | - | DFT calculations performed | CDCl₃ | [5] |
IR spectroscopy provides information about the functional groups present in a molecule. For pyrazole amines, characteristic absorption bands are expected for N-H stretching, C=N stretching of the pyrazole ring, and aromatic C-H stretching. In N-substituted secondary amine derivatives, N-H stretching vibrations are typically observed in the range of 3396–3124 cm⁻¹.[6]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides mass spectrometry data for various substituted pyrazole amines, such as 1,3,5-trimethyl-1H-pyrazol-4-amine and 1H-pyrazol-5-amine, 3-methyl-1-phenyl-.[7]
Synthesis of 1H-Pyrazol-1-amines
The synthesis of N-substituted pyrazoles often involves the reaction of a primary amine with a 1,3-dicarbonyl compound and an aminating agent. While a specific protocol for the parent this compound is not detailed in the reviewed literature, a general methodology can be inferred from the synthesis of its derivatives.
General Experimental Protocol for N-Substituted Pyrazoles
A common synthetic route involves the condensation of a primary amine with a β-diketone, such as 2,4-pentanedione, in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF.[2][8] The reaction is typically heated to facilitate cyclization and formation of the pyrazole ring.
Proposed Experimental Workflow for Synthesis and Characterization
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Logical Relationships in Spectroscopic Characterization
The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques. Each method provides complementary information that, when considered together, allows for an unambiguous assignment of the molecular structure.
Diagram of Spectroscopic Data Integration
Caption: Logical flow for the integration of spectroscopic data to confirm the structure of this compound.
Applications in Drug Development
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[9][10] The this compound scaffold serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize the pyrazole ring and the exocyclic amino group allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, synthesis, and characterization of this compound, drawing upon data from its numerous substituted derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. The provided tables summarizing key data and the diagrams illustrating experimental and logical workflows offer a practical framework for the synthesis and analysis of novel pyrazole-based molecules. Further research into the unsubstituted this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. ijpsr.info [ijpsr.info]
- 2. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Weight of 1H-pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 1H-pyrazol-1-amine, a heterocyclic organic compound of interest in chemical synthesis and pharmaceutical development. This document includes detailed information on its molecular properties, experimental protocols for its characterization, and an exploration of the biological significance of the broader N-aminopyrazole class of compounds.
Core Molecular Data
This compound, with the CAS number 3994-46-5, is a distinct isomer of aminopyrazole where the amino group is substituted on one of the nitrogen atoms of the pyrazole ring.[1][2][3] This structural feature differentiates it from its isomers, such as 1H-pyrazol-3-amine, 1H-pyrazol-4-amine, and 1H-pyrazol-5-amine, where the amino group is attached to a carbon atom of the ring.
Quantitative Molecular Weight Summary
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, quantitative analysis, and the interpretation of mass spectrometry data. The table below summarizes the key molecular weight-related data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [1][2][3] |
| Average Molecular Weight | 83.09 g/mol | [1][2][3] |
| Monoisotopic Mass | 83.048347172 Da |
Note: The monoisotopic mass is calculated based on the mass of the most abundant isotopes of the constituent elements (¹²C, ¹H, and ¹⁴N).
Experimental Determination of Molecular Weight
The precise determination of a compound's molecular weight is a critical step in its characterization. High-resolution mass spectrometry is the primary technique employed for this purpose. Below is a generalized experimental workflow for the determination of the molecular weight of a novel or synthesized compound like this compound.
Caption: A flowchart illustrating the key steps in determining the molecular weight of a compound using mass spectrometry.
Detailed Experimental Protocols
While specific experimental data for this compound is not widely published, the following protocols for related N-substituted pyrazoles can be adapted for its synthesis and characterization.
Protocol 1: Synthesis of N-Substituted Pyrazoles
This protocol is adapted from methodologies for the synthesis of N-substituted pyrazoles from primary amines.
-
Reaction Setup: In a dry reaction vessel, combine the primary amine (or hydrazine for N-amination) with a suitable pyrazole precursor (e.g., a 1,3-dicarbonyl compound) in a solvent such as dimethylformamide (DMF).
-
Reagents: Add a coupling agent and an aminating agent, for example, O-(4-nitrobenzoyl)hydroxylamine.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified duration (e.g., 1.5-4 hours).
-
Workup: After the reaction is complete, cool the mixture and perform an appropriate workup, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purification: Purify the crude product using column chromatography on silica gel or neutral alumina with a suitable eluent system (e.g., hexane-ethyl acetate).
Protocol 2: Characterization by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion.
-
Data Analysis: Determine the monoisotopic mass from the most abundant peak in the isotopic cluster of the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, which should correspond to C₃H₅N₃ for this compound.
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons on the pyrazole ring and the amino group. This will help confirm the structure and purity of the compound.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environments, further confirming the molecular structure.
Biological Context and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of aminopyrazoles and N-substituted pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Derivatives of aminopyrazoles have been investigated for their potential as:
-
Anticancer Agents: Many pyrazole-containing compounds have shown antiproliferative activity.[4][5] They can exert their effects by inhibiting various kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs) and VEGFR-2.[4] Some substituted pyrazoles have been shown to target apoptotic pathways by inhibiting Bcl-2, a key regulator of apoptosis, and inducing DNA damage in cancer cells.[6][7]
-
Anti-inflammatory Agents: Certain pyrazole derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of p38 MAPK.[8]
-
Antimicrobial Agents: Aminopyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[9]
The diagram below illustrates a simplified representation of how N-substituted pyrazoles can interfere with cellular signaling pathways.
Caption: A diagram showing the potential inhibitory and modulatory effects of N-substituted pyrazoles on key cellular signaling pathways.
Research into N-substituted pyrazoles has indicated their potential to inhibit the MAPK and PI3K signaling pathways.[2] These pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, N-substituted pyrazoles can potentially halt cancer cell growth. Furthermore, their ability to modulate apoptotic pathways can lead to the induction of programmed cell death in malignant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 9. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1H-Pyrazol-1-amine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, lending itself to a wide array of biological activities. Among the various classes of pyrazole derivatives, those featuring an amino group directly attached to one of the ring's nitrogen atoms, specifically the 1H-pyrazol-1-amine moiety, have garnered significant interest for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their antimicrobial and anticancer properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. Specifically for N-aminopyrazoles, the reaction utilizes hydrazine hydrate or substituted hydrazines reacting with suitable precursors.
One general synthetic approach involves the cyclocondensation of β-ketonitriles with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 3-amino-1H-pyrazole. While this provides a C-aminopyrazole, further modifications can lead to N-amino derivatives.
A more direct route to N-substituted pyrazoles involves the reaction of various β-diketone derivatives with hydrazine hydrate in a suitable solvent like ethanol at reflux temperatures. This classic Knorr pyrazole synthesis and its modifications allow for the introduction of a variety of substituents on the pyrazole ring.[1] For the specific synthesis of 1-aminopyrazoles, specialized hydrazine precursors are often required.
The synthesis of N-acyl pyrazole derivatives, a related class with significant biological activity, can be achieved through direct acylation of the pyrazole ring using acid chlorides or through cyclocondensation reactions involving carbohydrazide derivatives and carbonyl compounds.[2]
dot
Caption: General workflow for the synthesis of this compound derivatives.
Antimicrobial Activity
Derivatives of the pyrazole scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][4] While much of the research has focused on C-aminopyrazoles, the N-amino analogues also exhibit promising antimicrobial potential.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were screened for their antimicrobial activity, with some compounds showing promising results against various bacterial species.[5] Another study on pyrazole-1-carbothiohydrazide derivatives revealed that certain hydrazones exhibited remarkable antibacterial activities, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 62.5–125 µg/mL against tested bacteria.[6]
The mechanism of antibacterial action for pyrazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[7]
Antifungal Activity
Pyrazole derivatives have also been investigated for their antifungal properties. Some pyrazole-1-carbothiohydrazide derivatives have shown potent antifungal activity, with MIC values as low as 2.9–7.8 µg/mL against certain fungal strains.[6] The antifungal mechanism may involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.
Table 1: Antimicrobial Activity of Selected Aminopyrazole Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide hydrazones | Bacteria | 62.5 - 125 | [6] |
| Pyrazole-1-carbothiohydrazide hydrazones | Fungi | 2.9 - 7.8 | [6] |
| 3-Aminopyrazole derivative | S. aureus & E. coli | Zone of inhibition: 15 mm | [8] |
| 5-Aminopyrazole derivative | B. subtilis | Zone of inhibition: 7.3 mm | [8] |
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[9][10] The structural modifications on the pyrazole ring play a crucial role in determining their potency and selectivity.
Cytotoxicity against Cancer Cell Lines
A variety of 1H-pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. For example, a novel pyrazole derivative, PTA-1, exhibited potent cytotoxicity against a panel of different cancer cell lines, with CC50 values as low as 0.17 µM against A549 lung adenocarcinoma cells.[11] Another study on 1-aryl-1H-pyrazole-fused curcumin analogues showed that several compounds exhibited potential growth inhibition against MDA-MB-231 and HepG2 cancer cell lines with IC50 values in the low micromolar range.[6]
Table 2: Anticancer Activity of Selected 1H-Pyrazole Derivatives
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/CC50 in µM) | Reference |
| Pyrazole Derivative (PTA-1) | A549 (Lung) | 0.17 | [11] |
| Pyrazole Derivative (PTA-1) | Jurkat (Leukemia) | 0.32 | [11] |
| Pyrazole Derivative (PTA-1) | MDA-MB-231 (Breast) | 0.93 | [11] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue | MDA-MB-231 (Breast) | 2.43 - 7.84 | [6] |
| 1-Aryl-1H-pyrazole-fused curcumin analogue | HepG2 (Liver) | 4.98 - 14.65 | [6] |
| Diphenyl-1H-pyrazole, L2 | CFPAC-1 (Pancreatic) | 61.7 | [10] |
| Diphenyl-1H-pyrazole, L3 | MCF-7 (Breast) | 81.48 | [10] |
Mechanism of Anticancer Action
The anticancer mechanisms of pyrazole derivatives are diverse and often target key cellular processes involved in cancer progression. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] For instance, the pyrazole derivative PTA-1 was found to induce apoptosis and cell cycle arrest at the G2/M phase in MDA-MB-231 cells.[11]
Furthermore, some pyrazole derivatives act as enzyme inhibitors, targeting kinases that are often dysregulated in cancer. For example, certain aminopyrazole derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell proliferation and survival.[8] The inhibition of tubulin polymerization is another mechanism by which some pyrazole derivatives exert their anticancer effects, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[11]
dot
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Broad-Spectrum Bactericidal Activity of a Nanotechnologically Manipulated Novel Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Applications of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile biological activities have led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the pharmacological applications of pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel pyrazole-based therapeutics.
Anticancer Applications
Pyrazole derivatives have demonstrated significant potential in oncology, with several compounds approved for clinical use and many more in various stages of development. Their anticancer effects are often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.
Kinase Inhibition
A primary mechanism through which pyrazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.
CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. Several pyrazole-based compounds have been identified as potent CDK inhibitors. For instance, compounds have been developed that show significant inhibitory activity against CDK2/cyclin A2, a key complex for the G1/S phase transition.[1][2]
The JAK/STAT signaling pathway is critical for cytokine-mediated cell survival and proliferation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-containing compounds like Ruxolitinib are potent JAK inhibitors used in the treatment of myelofibrosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| CDK Inhibitors | ||||
| Compound 9 | HCT-116 (Colon) | CDK2/cyclin A2 | 0.96 | [1][2] |
| Compound 7d | HCT-116 (Colon) | CDK2/cyclin A2 | 1.47 | [1] |
| Compound 7a | HCT-116 (Colon) | CDK2/cyclin A2 | 2.0 | [1] |
| Compound 4 | HCT-116 (Colon) | CDK2/cyclin A2 | 3.82 | [1][2] |
| Aurora Kinase Inhibitors | ||||
| Compound 6 | HCT116 (Colon) | Aurora A | 0.39 | [3] |
| Compound 6 | MCF7 (Breast) | Aurora A | 0.46 | [3] |
| Compound 7 | A549 (Lung) | Aurora A/B | 0.487 | [3] |
| Compound 7 | HT29 (Colon) | Aurora A/B | 0.381 | [3] |
| EGFR Inhibitors | ||||
| Compound 24 | A549 (Lung) | EGFR | 8.21 | [4] |
| Compound 24 | HCT116 (Colon) | EGFR | 19.56 | [4] |
| Compound 22 | MCF7 (Breast) | EGFR | 2.82 | [4] |
| Compound 23 | A549 (Lung) | EGFR | 3.91 | [4] |
| Other Kinase Inhibitors | ||||
| Ilginatinib | - | JAK2 | 0.00072 | [5] |
| Prexasertib | - | CHK1 | <0.001 | [5] |
| Tubulin Polymerization Inhibitors | ||||
| Compound 12 | MDA-MB231 (Breast) | Tubulin | 3.64 | [4] |
| Compound 13 | HepG2 (Liver) | Tubulin | 4.87 | [4] |
| Compound 14 | MDA-MB231 (Breast) | Tubulin | 4.21 | [4] |
| Miscellaneous | ||||
| Lonazolac analog 8g | HeLa (Cervical) | Tubulin, 5-LOX, iNOS | 2.41 | [6] |
| Lonazolac analog 8g | HCT-116 (Colon) | Tubulin, 5-LOX, iNOS | 2.41 | [6] |
| Lonazolac analog 8g | RPMI-8226 (Myeloma) | Tubulin, 5-LOX, iNOS | 3.34 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyrazole compounds on cancer cell lines using the MTT assay.[6][7][8]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Anti-inflammatory Applications
Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest synthetic drugs belonging to this class. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Many pyrazole-containing compounds, such as Celecoxib, are selective COX-2 inhibitors.[9]
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro COX inhibitory activity of selected pyrazole derivatives.
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | >1000 | 19.87 | >50.3 | [9] |
| 3b | 876.1 | 39.43 | 22.21 | [9] |
| 4a | 879.1 | 61.24 | 14.35 | [9] |
| 5b | 676.7 | 38.73 | 17.47 | [9] |
| 5e | 512.7 | 39.14 | 13.10 | [9] |
| Celecoxib | 260 | 32 | 8.13 | [9] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method for determining the COX-1 and COX-2 inhibitory activity of pyrazole compounds using a commercially available assay kit.[10]
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX probe (fluorogenic substrate)
-
COX cofactor solution
-
Arachidonic acid (substrate)
-
Test pyrazole compounds dissolved in DMSO
-
Known selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Diluted COX Cofactor
-
COX Probe
-
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and positive controls (known inhibitors).
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antimicrobial Applications
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole compounds are diverse and not as well-defined as their anticancer and anti-inflammatory actions. However, some proposed mechanisms include:
-
Inhibition of essential enzymes: Pyrazoles may target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of cell membrane integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
| Compound ID | S. aureus (MRSA) | E. coli | C. albicans | A. fumigatus | Reference |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||
| Pyrazole derivative 21a | 62.5 | 125 | 2.9 | 7.8 | [11][12] |
| Pyrazoline 9 | 4 | >128 | - | - | [11][13] |
| Pyrano[2,3-c] pyrazole 5c | 6.25 | 6.25 | - | - | [11] |
| Standard Drugs | |||||
| Chloramphenicol | >125 | >125 | - | - | [11][12] |
| Ciprofloxacin | - | <1 | - | - | [11] |
| Clotrimazole | - | - | >7.8 | >7.8 | [11][12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.[14]
Objective: To determine the MIC of a test compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic or antifungal drug
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Add a standardized volume of the inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + solvent).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader to determine the concentration that inhibits a certain percentage of growth (e.g., MIC90).
-
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. Its versatility allows for the synthesis of a diverse range of compounds with potent and selective activities against various pharmacological targets. The information presented in this technical guide highlights the significant progress made in understanding the anticancer, anti-inflammatory, and antimicrobial applications of pyrazole derivatives. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective medicines.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 14. benchchem.com [benchchem.com]
Synthesis of 1H-Pyrazol-1-amine Derivatives
An In-depth Technical Guide to 1H-Pyrazol-1-amine Chemistry and Its Applications in Drug Discovery
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. Aminopyrazoles, as a broader class, are recognized for their versatile biological activities, serving as the core of numerous compounds with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the therapeutic applications of this compound and its derivatives, with a focus on their role as kinase inhibitors.
The synthesis of N-substituted pyrazoles, including 1-aminopyrazole derivatives, typically involves the construction of the pyrazole ring from acyclic precursors. A prominent method is the electrophilic amination of a primary amine to form a hydrazine intermediate, which then undergoes a condensation reaction with a 1,3-dicarbonyl compound.[4][5][6] This approach is advantageous as it utilizes the primary amine as the limiting reagent and employs simple, commercially available starting materials.[4][5]
Another widely used strategy involves the reaction of aryl hydrazines with α-cyanoketones or related precursors, often facilitated by microwave irradiation to reduce reaction times and improve efficiency.[7][8]
General Experimental Protocol: One-Pot Synthesis from Primary Amines
A one-pot synthesis of N-substituted pyrazoles can be achieved through the electrophilic amination of primary amines followed by cyclization.[6] This method avoids the isolation of the often unstable hydrazine intermediate.
Materials:
-
Primary amine (e.g., aniline, benzylamine) (1.0 mmol)
-
Diethylketomalonate-derived oxaziridine (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
1,3-diketone (e.g., 2,4-pentanedione) (1.2 mmol)
Procedure:
-
The primary amine (1.0 mmol) is dissolved in CH₂Cl₂.
-
The solution is cooled, and the oxaziridine reagent (1.1 mmol) is added. The reaction is stirred until the amine is consumed (monitored by TLC).
-
The reaction mixture is washed with saturated aqueous NaHCO₃ to remove the diethyl ketomalonate byproduct. The aqueous layer is separated.
-
The organic layer is dried over solid MgSO₄.
-
Trifluoroacetic acid (TFA) is added to facilitate the deprotection of the intermediate N-Boc hydrazine (if applicable).
-
The 1,3-diketone (1.2 mmol) is added to the mixture.
-
The reaction is stirred at room temperature or heated as required until the pyrazole formation is complete.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the N-substituted pyrazole.[6]
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of N-substituted pyrazoles.
Table of Synthesis Examples
| Starting Amine | 1,3-Dicarbonyl | Product | Yield (%) | Reference |
| 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38% | [9] |
| 1-Adamantylamine | 2,4-pentanedione | 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 42% | [9] |
| 1-Phenylethan-1-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole | 38% | [9] |
| Naphthalen-2-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | 70% | [4] |
| 4-Fluorophenylhydrazine HCl | 3-Aminocrotononitrile | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | 70-90% | [7][8] |
Biological Activities and Applications in Drug Development
Derivatives of this compound are prominent in drug discovery due to their ability to act as versatile scaffolds, particularly as kinase inhibitors.[1] The pyrazole core can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, making it a privileged structure for inhibitor design.[10]
Kinase Inhibition
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] Several aminopyrazole derivatives have been developed as potent CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were designed as CDK2 inhibitors. The lead compound from this series, compound 15 , demonstrated a high potency for CDK2 with a Kᵢ of 0.005 µM and showed significant anti-proliferative activity across numerous cancer cell lines.[12] Mechanistic studies confirmed that this compound arrests the cell cycle in the S and G2/M phases and induces apoptosis.[12] Similarly, compound 8t , a 1H-pyrazole-3-carboxamide derivative, showed potent dual inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and CDKs (CDK2/4).[11]
Caption: Inhibition of CDK2 by a pyrazole derivative blocks Rb phosphorylation.
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death that contributes to inflammation.[13][14] The inhibition of RIPK1 kinase activity is a promising strategy for treating inflammatory diseases. A series of 1H-pyrazol-3-amine derivatives were developed as potent and selective RIPK1 inhibitors. The lead compound 44 exhibited low nanomolar activity against RIPK1 and demonstrated a protective effect against necroptosis in cellular models.[13][14] Furthermore, it showed significant therapeutic effects in in vivo models of systemic inflammation and inflammatory bowel disease, highlighting its potential as an orally available anti-inflammatory agent.[13]
Caption: Pyrazole derivatives can inhibit RIPK1, blocking necroptosis.
Quantitative Data on Biological Activity
| Compound Class | Target Kinase(s) | Activity Type | Value | Cell Line / Model | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Kᵢ | 0.005 µM | (Biochemical) | [12] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | - | GI₅₀ | 0.127-0.560 µM | 13 Cancer Cell Lines | [12] |
| 1H-pyrazole-3-carboxamide | FLT3 | IC₅₀ | 0.089 nM | (Biochemical) | [11] |
| 1H-pyrazole-3-carboxamide | CDK2 | IC₅₀ | 0.719 nM | (Biochemical) | [11] |
| 1H-pyrazole-3-carboxamide | CDK4 | IC₅₀ | 0.770 nM | (Biochemical) | [11] |
| 1H-pyrazole-3-carboxamide | - | IC₅₀ | 1.22 nM | MV4-11 (AML) | [11] |
| 1H-pyrazol-3-amine | RIPK1 | IC₅₀ | Low nM | (Biochemical) | [13][14] |
| 1-Methyl-1H-pyrazol-5-amine | Valsa mali | EC₅₀ | 0.64 mg/L | (Antifungal) | [15] |
| 1-Methyl-1H-pyrazol-5-amine | P. syringae | MIC₉₀ | 1.56 mg/L | (Antibacterial) | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E, RIPK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO only) and background (no kinase).
-
Add the kinase and substrate peptide solution to each well and briefly incubate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.[11]
Conclusion
The this compound scaffold and its aminopyrazole isomers are foundational structures in modern drug discovery. Their synthetic accessibility and favorable physicochemical properties make them ideal starting points for developing potent and selective inhibitors of various biological targets, most notably protein kinases. The successful development of aminopyrazole-based inhibitors for targets such as CDKs and RIPK1 in oncology and inflammation demonstrates the immense therapeutic potential of this chemical class. Future research will likely focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles, and exploring their application against a wider range of diseases.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. figshare.com [figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of Aminopyrazoles in Organic Synthesis
Introduction
While 1H-pyrazol-1-amine is not a commonly documented reagent in organic synthesis, the broader class of aminopyrazoles, where the amino group is attached to a carbon atom of the pyrazole ring (positions 3, 4, or 5), are versatile and widely used building blocks.[1][2][3] These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.[4][5] This document provides detailed application notes and protocols for the use of aminopyrazoles in organic synthesis, with a focus on their application in the construction of fused heterocyclic systems, a cornerstone of many pharmaceutical compounds.
The primary applications of aminopyrazoles lie in their utility as binucleophiles, enabling the construction of fused ring systems. One of the most prominent applications is the synthesis of pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous kinase inhibitors and other therapeutic agents.[6][7][8][9][10]
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are synthesized through the condensation reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[9][11] This reaction is a powerful method for rapidly accessing complex heterocyclic structures.
Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-diketone.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in 20 mL of glacial acetic acid.
-
Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis
| Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | 6 | 85 | [9] |
| 3-Amino-5-methyl-1H-pyrazole | Ethyl acetoacetate | Ethanol | 8 | 78 | [9] |
| 5-Amino-1H-pyrazole-4-carbonitrile | 2,4-Pentanedione | Acetic Acid | 5 | 92 | [8] |
| 3-Amino-1H-pyrazole | Dimethyl malonate | Methanol | 12 | 65 | [7] |
Application II: N-Aminopyrazoles in 1,3-Dipolar Cycloadditions
While less common, N-aminopyrazoles can potentially act as 1,3-dipoles in cycloaddition reactions after in-situ generation of a nitrile imine. This provides a route to fused pyrazole systems.[12] The reaction of a nitrile imine with a dipolarophile, such as an alkyne, yields a pyrazole ring.[13][14][15]
Reaction Scheme for 1,3-Dipolar Cycloaddition
Caption: Proposed pathway for 1,3-dipolar cycloaddition of N-aminopyrazoles.
Protocol 2: General Procedure for the Synthesis of Aminopyrazoles
As aminopyrazoles are the key starting materials, a general protocol for their synthesis is provided below. The most common method involves the condensation of a β-ketonitrile with hydrazine.[1][16]
Materials:
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve the β-ketonitrile (50 mmol) in 100 mL of ethanol.
-
Add hydrazine hydrate (60 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the aminopyrazole.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Quantitative Data for Aminopyrazole Synthesis
| β-Ketonitrile Reactant | Hydrazine Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyanoacetone | Hydrazine hydrate | Ethanol | 2 | 88 | [16] |
| 3-Oxo-3-phenylpropanenitrile | Phenylhydrazine | Acetic Acid | 4 | 75 | [16] |
| Malononitrile | Hydrazine hydrate | Water | 1 | 95 | [1] |
| Ethyl cyanoacetate | Methylhydrazine | Ethanol | 5 | 82 | [1] |
Aminopyrazoles are highly valuable and versatile building blocks in organic synthesis, particularly for the construction of fused heterocyclic systems of medicinal importance. The synthesis of pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dicarbonyl compounds is a robust and widely used method. While the direct use of this compound is not well-established, the chemistry of other aminopyrazole isomers provides a strong foundation for the development of novel synthetic methodologies and the discovery of new bioactive molecules. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 1H-Pyrazol-1-amine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aminopyrazoles with aldehydes is a fundamental transformation in organic synthesis, leading to the formation of pyrazole-based Schiff bases (imines). These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The versatile imine linkage (-C=N-) allows for further synthetic modifications, making these compounds valuable scaffolds for the construction of more complex heterocyclic systems.
This document provides detailed application notes and protocols for the reaction of 1H-pyrazol-1-amine with aldehydes. While specific literature on the reaction of unsubstituted this compound is limited, this guide offers generalized protocols and data extrapolated from studies on closely related C-aminopyrazoles and substituted N-aminopyrazoles. These notes are intended to serve as a starting point for researchers to develop specific synthetic procedures.
Reaction Overview and Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazole-Based Schiff Bases
| Entry | Pyrazole Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 1 | 5-Amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Substituted Aromatic Aldehydes | Isopropyl Alcohol | Acetic Acid (catalytic) | Reflux, 2-3 hours | 85-95 | [1] |
| 2 | 1-(3,5-disubstituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Substituted Aromatic Anilines | Ethanol | Sodium Hydroxide | Not specified | Not specified | [5] |
| 3 | 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Ethanol | None | Reflux | 82-88 | [3] |
| 4 | 1-(p-tolyl)-1H-pyrazol-5-amine | 1-phenyl-1H-pyrazole-4-carbaldehyde | Methanol | None | Not specified | 90 | [6] |
Note: The data presented is for structurally related aminopyrazoles and serves as a reference for the potential reaction of this compound.
Table 2: Spectroscopic Data for Representative Pyrazole-Based Schiff Bases
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) | Reference |
| 5-((4-Methoxybenzylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | 8.91 (s, 1H, -CH=N-), 7.62-6.71 (m, Ar-H), 3.74 (s, 3H, OCH3), 2.48 (s, 3H, SCH3) | Not specified | 1635 (C=N) | 484.1 (M+H)+ | [1] |
| 2-(((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)amino)phenol | 8.71 (s, 1H, -CH=N-), 7.95-6.79 (m, Ar-H), 5.1 (s, 1H, OH) | 184 (-CH=N), 152 (phenolic C) | 1614 (C=N), 3425 (O-H) | 339.14 (M+) | [3] |
| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | Not specified | Not specified | 1618 (C=N) | Not specified | [6] |
Note: The spectroscopic data is for analogous pyrazole Schiff bases and should be used as a guide for the characterization of products from this compound.
Experimental Protocols
Disclaimer: The following protocols are generalized based on the synthesis of Schiff bases from various aminopyrazoles.[1][3] Optimization of reaction conditions (e.g., solvent, temperature, catalyst, and reaction time) will be necessary for the specific reaction of this compound with different aldehydes.
Protocol 1: General Procedure for the Synthesis of N-Aryliden-1H-pyrazol-1-amines
Materials:
-
This compound
-
Substituted or unsubstituted aromatic aldehyde
-
Ethanol or Isopropyl Alcohol (reagent grade)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropyl alcohol (10-20 mL per gram of amine).
-
Add the desired aldehyde (1.0-1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the reaction mixture with stirring for 2-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Visualizations
Reaction Mechanism
Caption: General mechanism for Schiff base formation.
Experimental Workflow
Caption: A typical experimental workflow.
Applications in Drug Development
Pyrazole-based Schiff bases are recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The imine linkage is often crucial for their biological function.
-
Antimicrobial Agents: Many pyrazole Schiff base derivatives have demonstrated significant activity against various bacterial and fungal strains.[1]
-
Anticancer Agents: These compounds have been investigated for their cytotoxic effects against several cancer cell lines.[2]
-
Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory properties.[3]
-
Antiviral Activity: Certain pyrazole-based Schiff bases have been identified as inhibitors of viral replication.
The synthesis of a library of these compounds through the reaction of this compound with a diverse range of aldehydes can lead to the discovery of novel therapeutic agents.
Conclusion
The condensation reaction between this compound and aldehydes provides a straightforward route to a versatile class of pyrazole-based Schiff bases. While direct experimental data for the unsubstituted this compound is not extensively documented, the generalized protocols and comparative data presented in these notes offer a solid foundation for researchers to explore this promising area of medicinal chemistry. Further investigation and optimization of reaction conditions are encouraged to fully elucidate the synthetic potential and biological applications of these compounds.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The synthesis of these valuable heterocyclic compounds has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technology offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity.[2][3][4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[5][6]
These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, along with comparative data to highlight the efficiency of this methodology.
I. Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
One of the most common and versatile methods for synthesizing pyrazoles is the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. Microwave irradiation significantly accelerates this reaction.
Comparative Data: Microwave vs. Conventional Synthesis
The following table summarizes the typical improvements in reaction time and yield when using microwave assistance for the synthesis of phenyl-1H-pyrazoles compared to conventional heating.
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | 75 | 2 hours | 72-90 | [4] |
| 2 | Microwave | 60 | 5 minutes | 91-98 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles
This protocol is adapted from a general procedure for the reaction of substituted dibenzalacetones with phenylhydrazines.[7]
Materials:
-
Substituted dibenzalacetone (1 mmol)
-
4-Substituted phenylhydrazine hydrochloride (1 mmol)
-
Absolute ethanol (3 mL)
-
Sodium hydroxide (2.5 mmol, 0.10 g)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the appropriate substituted dibenzalacetone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).
-
Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture. The pH of the solution should become alkaline.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 W, maintaining a temperature of 75 °C, for 15–70 minutes.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
The product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.
Workflow Diagram
II. One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives
This method provides an efficient, solvent-free approach to synthesizing medicinally relevant pyrazolone derivatives through a multi-component reaction.[8]
Comparative Data: Optimization of Microwave Conditions
The synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone was optimized for microwave power and irradiation time.[8]
| Entry | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 210 | 10 | 32 | [8] |
| 2 | 420 | 10 | 71 | [8] |
| 3 | 700 | 10 | 43 | [8] |
| 4 | 420 | 5 | 54 | [8] |
| 5 | 420 | 15 | 62 | [8] |
The optimal conditions were found to be 420 W for 10 minutes.
Experimental Protocol: Solvent-Free, One-Pot Synthesis
This protocol is based on a general procedure for the preparation of 4-arylidenepyrazolone derivatives.[8]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Substituted benzaldehyde (0.3 mmol)
-
50-mL one-neck flask
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), the desired phenylhydrazine (0.3 mmol), and the appropriate benzaldehyde (0.3 mmol) into a 50-mL one-neck flask.
-
Place the flask in a domestic microwave oven.
-
Irradiate the solvent-free mixture at a power of 420 W for 10 minutes.[8]
-
After the reaction is complete, allow the flask to cool to room temperature.
-
The resulting product can be purified by standard methods, such as recrystallization from a suitable solvent.
Workflow Diagram
III. Synthesis of Pyrazole-4-carbaldehyde Derivatives
This protocol describes a two-step synthesis where the second step, the formation of the pyrazole-4-carbaldehyde, is accelerated by microwave irradiation.
Comparative Data: Microwave vs. Conventional Synthesis
| Step | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclization | Conventional | Reflux | 7-9 hours | 79-92 (improved) | [3] |
| Cyclization | Microwave | - | 9-10 minutes | 79-92 | [3] |
Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Reaction
This is a general representation of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, a common precursor for more complex derivatives.[9]
Materials:
-
Hydrazone derivative (e.g., from the reaction of a ketone with a hydrazine)
-
Vilsmeier reagent (prepared from DMF and POCl₃)
-
Microwave reactor
Procedure (Conceptual):
-
The hydrazone precursor is treated with the Vilsmeier reagent.
-
The reaction mixture is subjected to microwave irradiation. Typical conditions can range from 70-100 W power for 2-5 minutes.[10]
-
Work-up involves neutralizing the reaction mixture, often with a basic solution, followed by extraction and purification of the resulting pyrazole-4-carbaldehyde.
Logical Relationship Diagram
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazole derivatives, offering a powerful tool for researchers in organic and medicinal chemistry. The protocols and data presented here demonstrate that MAOS is a time-efficient, high-yielding, and environmentally conscious alternative to conventional heating methods.[1][5] These techniques facilitate the rapid generation of diverse pyrazole libraries, which is crucial for the discovery and development of new therapeutic agents.[11]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for N-Amination of Pyrazoles: A Detailed Guide for Researchers
Introduction
N-aminated pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of an amino group on a ring nitrogen atom can profoundly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can modulate its biological activity and pharmacokinetic profile. Consequently, robust and efficient protocols for the N-amination of pyrazoles are highly sought after.
This document provides detailed application notes and experimental protocols for the direct N-amination of pyrazoles, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methods for the N-amination of azoles and other nitrogen-containing heterocycles, primarily utilizing electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl).
Application Notes
The direct N-amination of pyrazoles typically proceeds via an electrophilic amination mechanism, where the pyrazole nitrogen acts as a nucleophile attacking the electrophilic nitrogen of the aminating agent. The choice of aminating agent and reaction conditions can influence the yield and selectivity of the reaction.
Key Considerations:
-
Substrate Reactivity: The nucleophilicity of the pyrazole nitrogen is a key factor. Electron-donating groups on the pyrazole ring can enhance reactivity, while electron-withdrawing groups may decrease it.
-
Aminating Agents:
-
Hydroxylamine-O-sulfonic acid (HOSA): A versatile and commercially available reagent for N-amination. It is a white, water-soluble solid.[1] Reactions are typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.
-
Monochloramine (NH₂Cl): A highly effective reagent for the N-amination of various heterocycles, including pyrroles and indoles.[2] It is typically generated in situ from sodium hypochlorite and ammonia or an ammonia source like ammonium chloride.
-
-
Reaction Conditions: The choice of solvent, temperature, and base is crucial for successful N-amination. Common solvents include aprotic polar solvents like DMF or ethereal solvents like THF. Reactions are often performed at or below room temperature.
-
Safety Precautions: Both HOSA and monochloramine should be handled with care in a well-ventilated fume hood. Monochloramine is a toxic and volatile substance.
Experimental Protocols
Two primary protocols for the direct N-amination of pyrazoles are presented below. These are general procedures that may require optimization for specific pyrazole substrates.
Protocol 1: N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)
This protocol describes the N-amination of a pyrazole derivative using HOSA as the electrophilic aminating agent.
Materials:
-
Substituted Pyrazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 eq).
-
Deprotonation: Dissolve the pyrazole in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Add a base (e.g., potassium hydroxide, 1.2 eq, or sodium hydride, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation.
-
Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the pyrazole anion solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: N-Amination using in situ generated Monochloramine (NH₂Cl)
This protocol outlines the N-amination of a pyrazole using monochloramine generated in situ.
Materials:
-
Substituted Pyrazole
-
Sodium hydride (NaH)
-
Ammonium chloride (NH₄Cl)
-
Sodium hypochlorite (NaClO, commercial bleach, concentration determined)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Generation of Monochloramine: In a separate flask equipped with a dropping funnel, prepare a solution of ammonium chloride (2.0 eq) in water. Cool this solution to 0 °C and add a pre-cooled solution of sodium hypochlorite (2.0 eq) dropwise with vigorous stirring. The resulting monochloramine solution should be used immediately.
-
Amination: Carefully add the freshly prepared monochloramine solution to the pyrazole anion solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant. Extract the mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the N-amination of azoles, which can be extrapolated to pyrazole substrates.
| Aminating Agent | Substrate Class | Typical Base | Solvent | Temperature | Yield Range (%) | Reference |
| Hydroxylamine-O-sulfonic acid (HOSA) | Indoles, Tetrazoles, Pyridines | KOH, NaH | DMF, THF | 0 °C to RT | 40-80 | [1][3] |
| Monochloramine (NH₂Cl) | Pyrroles, Indoles | NaH | THF | 0 °C | 45-97 | [2] |
Visualizations
Experimental Workflow for N-Amination using HOSA
References
Application Notes and Protocols: 1H-Pyrazol-1-amine as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazol-1-amine, and its tautomeric forms 3-aminopyrazole and 5-aminopyrazole, are highly valuable building blocks in synthetic organic and medicinal chemistry.[1][2][3][4] The presence of both a nucleophilic amino group and the pyrazole ring system allows for the construction of a diverse array of fused heterocyclic compounds. Among the most prominent classes of heterocycles synthesized from this precursor are pyrazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities, including their role as protein kinase inhibitors.[5]
The primary synthetic route to these fused heterocycles involves the condensation reaction of this compound (or its tautomers) with 1,3-dicarbonyl compounds or their synthetic equivalents.[5][6][7] This reaction is versatile, allowing for the introduction of various substituents onto the resulting heterocyclic core, thus enabling the fine-tuning of its physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using this compound as the key starting material.
Tautomerism of this compound
It is crucial to understand that this compound exists in equilibrium with its tautomeric forms: 3-aminopyrazole and 5-aminopyrazole. In solution and in the solid state, the position of the annular proton and the exocyclic amino group can interchange.[1][2][8] For the purpose of the synthetic applications described herein, these tautomers are generally considered to be reactive equivalents, and the commercially available starting material is often a mixture of these forms. The reaction conditions typically facilitate the interconversion to the reactive tautomer.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 3-aminopyrazole with β-dicarbonyl compounds is a robust and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[5][6][9][10] The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused-ring system. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions.[5]
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Data Presentation: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
The following table summarizes the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from 3-aminopyrazole and different β-dicarbonyl compounds, highlighting the reaction conditions and yields.
| Entry | 3-Aminopyrazole Derivative | β-Dicarbonyl Compound | Solvent | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 3-Amino-5-methylpyrazole | Acetylacetone | Acetic Acid | - | Reflux | 5 | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | 89 | [7] |
| 2 | 3-Aminopyrazole | Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | - | 5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | - | [11] |
| 3 | 5-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrile | Acetylacetone | Acetic Acid | H₂SO₄ | Reflux | 4 | 2,7-Dimethyl-5-(p-tolylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 94 | [7] |
| 4 | Ethyl 5-amino-3-phenylamino-1H-pyrazole-4-carboxylate | Acetylacetone | Acetic Acid | H₂SO₄ | Reflux | 4 | Ethyl 2,7-dimethyl-5-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 92 | [7] |
| 5 | 5-Amino-3-(4-iodophenyl)pyrazole | Acetylacetone | Ethanol | - | - | - | 2,7-Dimethyl-5-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine | - | [9][10] |
| 6 | 5-Aminopyrazole | Diethyl Malonate | - | - | - | - | Pyrazolo[1,5-a]pyrimidine-5,7-dione | - | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Objective: To synthesize 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine via the condensation of 3-amino-5-methylpyrazole with acetylacetone.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
-
Dry the purified product under vacuum.
Protocol 2: General Procedure for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines in the Presence of a Catalytic Amount of Sulfuric Acid.[7]
Objective: To provide a general method for the synthesis of a range of substituted pyrazolo[1,5-a]pyrimidines.
Materials:
-
Substituted 5-aminopyrazole (e.g., 5-amino-3-(arylamino)-1H-pyrazole-4-carbonitrile) (1.0 eq)
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.2 eq)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the β-dicarbonyl compound (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux with stirring for the time indicated in the data table (typically 4-7 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, carefully pour the mixture into ice water to induce precipitation.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical experimental workflow for the synthesis and purification of pyrazolo[1,5-a]pyrimidines.
Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Conclusion
This compound is a readily accessible and highly effective building block for the synthesis of a variety of heterocyclic compounds, with pyrazolo[1,5-a]pyrimidines being a prominent example. The straightforward condensation reaction with 1,3-dicarbonyl compounds provides a versatile and efficient route to these medicinally important scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidines for applications in drug discovery and materials science.
References
- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Synthesis of Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. These scaffolds are considered "privileged structures" in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases.[1][2][3]
This document provides detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines. While the user specified the use of "1H-pyrazol-1-amine," it is important to note that the standard and most widely reported method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino- or 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[2][4][5] The reaction of this compound (an N-aminopyrazole) with 1,3-dicarbonyl compounds typically leads to different isomeric fused systems. Therefore, the following protocols will focus on the established and versatile synthesis using C-aminopyrazoles.
General Synthetic Pathway
The most common and versatile approach to the pyrazolo[1,5-a]pyrimidine scaffold is the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent, which forms the fused pyrimidine ring.[2] This reaction allows for a high degree of diversity in the final product, as various substituents can be introduced on both the pyrazole and the dicarbonyl starting materials.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core through a one-pot cyclization and oxidative halogenation reaction.[4]
Materials:
-
Aminopyrazole
-
Enaminone or Chalcone
-
Sodium Halide (e.g., NaCl, NaBr, NaI)
-
Potassium Persulfate (K₂S₂O₈)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the aminopyrazole (1.0 mmol) and the enaminone or chalcone (1.0 mmol) in the chosen solvent (5 mL), add the sodium halide (1.2 mmol).
-
Add potassium persulfate (2.0 mmol) to the mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the required time (typically a few hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
Microwave-assisted synthesis offers a rapid and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines, often with higher yields and shorter reaction times compared to conventional heating.[6][7]
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.[2][7]
-
This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[7]
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with a 3-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine).
-
The reaction can be performed under solvent-free microwave irradiation at 180 °C.
-
Alternatively, for sensitive substrates, the reaction can be carried out under reflux in acetic acid.[7]
-
The final 7-substituted 2-substituted-pyrazolo[1,5-a]pyrimidine is obtained after purification.
Data Presentation
The following tables summarize representative data for the synthesis of pyrazolo[1,5-a]pyrimidines using the protocols described above.
Table 1: Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines via Microwave-Assisted Cyclocondensation [6]
| Entry | β-Enaminone | NH-5-Aminopyrazole | Product | Yield (%) |
| 1 | 1a | 2a | 3a | 92 |
| 2 | 1b | 2a | 3b | 95 |
| 3 | 1c | 2a | 3c | 88 |
| 4 | 1a | 2b | 3d | 97 |
| 5 | 1b | 2b | 3e | 91 |
| 6 | 1c | 2b | 3f | 93 |
| 7 | 1a | 2c | 3g | 90 |
| 8 | 1b | 2c | 3h | 94 |
| 9 | 1c | 2c | 3i | 89 |
Table 2: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [7]
| Entry | Methyl Ketone | Overall Yield (%) |
| 1 | 1a | 85 |
| 2 | 1b | 93 |
| 3 | 1c | 67 |
| 4 | 1d | 89 |
| 5 | 1e | 91 |
| 6 | 1f | 70 |
| 7 | 1g | 88 |
Signaling Pathway and Logical Relationships
The synthesis of pyrazolo[1,5-a]pyrimidines can be visualized as a logical workflow, starting from the selection of starting materials to the final product characterization.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Application Notes & Protocols: Antimicrobial Screening of 1H-Pyrazol-1-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of 1H-pyrazol-1-amine analogs, a class of heterocyclic compounds with significant potential in the development of new anti-infective agents. This document outlines detailed protocols for in vitro antimicrobial susceptibility testing and presents representative data for a series of pyrazole derivatives.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Pyrazole derivatives have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] In particular, analogs of this compound are being explored for their potential to inhibit the growth of various pathogenic bacteria and fungi. This document provides standardized protocols for the antimicrobial screening of these compounds and presents a summary of their activity.
Data Presentation: Antimicrobial Activity of Pyrazole Analogs
The antimicrobial efficacy of synthesized pyrazole analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes the MIC values for a series of pyrazole-1-carbothiohydrazide derivatives, which are structurally related to this compound analogs, against a panel of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-1-Carbothiohydrazide Analogs (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| 21a | 62.5 | 125 | 125 | >250 | 2.9 |
| 21b | 125 | 250 | >250 | >250 | 7.8 |
| 21c | 125 | 125 | >250 | >250 | 3.9 |
| 22 | 62.5 | 125 | 125 | >250 | 7.8 |
| Chloramphenicol (Std.) | 6.25 | 3.13 | 3.13 | 6.25 | - |
| Clotrimazole (Std.) | - | - | - | - | 0.98 |
Data adapted from Bekhit et al., 2018. Note: The original paper refers to these compounds with different numbering. For clarity, the compound numbers from the source have been used.[3][4]
Experimental Protocols
The following are detailed protocols for the in vitro antimicrobial screening of this compound analogs.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for determining the MIC of antimicrobial agents against bacteria and fungi.
Materials:
-
Test compounds (this compound analogs)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (standard strains, e.g., ATCC)
-
Positive control antibiotics (e.g., Ciprofloxacin, Chloramphenicol)
-
Negative control (DMSO or other solvent used to dissolve compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Prepare a stock solution of each test compound and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
The final volume in each well will be 100 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Agar Well Diffusion Method
This method is a preliminary screening technique to assess the antimicrobial activity of the test compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compounds
-
Microbial cultures
-
Sterile cork borer or pipette tips
-
Positive control antibiotics
-
Negative control (solvent)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates and allow them to solidify at room temperature.
-
Prepare a microbial inoculum as described in the broth microdilution method (adjusted to 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial suspension.
-
-
Application of Test Compounds:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a known concentration of the test compound solution (e.g., 1 mg/mL) into each well.
-
Also, add the positive and negative controls to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the antimicrobial screening of this compound analogs.
Caption: Workflow for Antimicrobial Screening of this compound Analogs.
Signaling Pathway (Hypothetical Mechanism of Action)
While the exact mechanisms of action for many this compound analogs are still under investigation, a common target for antimicrobial agents is the disruption of essential cellular processes. The following diagram illustrates a hypothetical signaling pathway where a pyrazole analog inhibits a key bacterial enzyme.
Caption: Hypothetical Mechanism of Action for a this compound Analog.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole Derivatives in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of pyrazole derivatives, detailing their mechanism of action, structure-activity relationships, and relevant experimental protocols. The information is intended to guide researchers in the evaluation and development of novel pyrazole-based anti-inflammatory agents.
Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2][3][4] Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, with anti-inflammatory effects being particularly prominent.[2][3][4][5] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the therapeutic potential of this chemical class in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][6] The anti-inflammatory action of many pyrazole derivatives is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[1][7]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2.[6]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][6]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][6] It is the primary mediator of the inflammatory prostaglandin production that leads to pain and swelling.[1]
Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][6] The chemical structure of certain pyrazole derivatives allows them to selectively bind to the active site of the COX-2 enzyme, which possesses a larger and more flexible binding pocket than COX-1.[1]
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole derivatives.
Caption: COX-2 signaling pathway in inflammation.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [8] |
| Compound 2a | - | 0.01987 | - | [9] |
| Compound 3b | 0.876 | 0.03943 | 22.21 | [9][10] |
| Compound 4a | 0.879 | 0.06124 | 14.35 | [9][10] |
| Compound 5b | 0.677 | 0.03873 | 17.47 | [9][10] |
| Compound 5e | 0.513 | 0.03914 | 13.10 | [9][10] |
| Compound 190a | 0.263 | 0.017 | 15.47 | [11] |
| Compound 190b | 0.012 | - | - | [11] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. SI: Selectivity Index. A higher value indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |
| Indomethacin | Carrageenan-induced paw edema | 10 mg/kg | 45.8 | [12] |
| Compound 2d | Carrageenan-induced paw edema | 10 mg/kg | 52.3 | [12] |
| Compound 2e | Carrageenan-induced paw edema | 10 mg/kg | 48.7 | [12] |
| DXMS | Xylene-induced ear edema | - | 47.18% | [13] |
| Compound 4a | Xylene-induced ear edema | - | 48.71% | [13] |
| Compound 9b | Xylene-induced ear edema | - | 43.67% | [13] |
Experimental Protocols
Detailed protocols for key experiments to assess the anti-inflammatory activity of pyrazole derivatives are provided below.
In Vitro COX Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Caption: Workflow for in vitro COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test pyrazole derivatives
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Add various concentrations of the test pyrazole derivative or a reference inhibitor to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
The amount of prostaglandin produced can be quantified using a colorimetric or fluorometric method, or by ELISA.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole derivatives
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test pyrazole derivative, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][13]
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
The degree of edema is expressed as the increase in paw volume or thickness.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
In Vivo Xylene-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory activity of compounds on acute inflammation induced by a topical irritant.
Materials:
-
Mice (e.g., BALB/c or Swiss albino)
-
Xylene
-
Test pyrazole derivatives
-
Reference drug (e.g., Dexamethasone)
-
Vehicle
-
Cork borer or biopsy punch
-
Analytical balance
Procedure:
-
Administer the test pyrazole derivative, reference drug, or vehicle to the mice.
-
After a set time (e.g., 30-60 minutes), apply a fixed volume (e.g., 0.03 mL) of xylene to the inner and outer surfaces of the right ear.[15][16] The left ear serves as the control.
-
After a specific time post-xylene application (e.g., 1-2 hours), sacrifice the mice.
-
Cut circular sections from both ears using a cork borer and weigh them.[16]
-
The difference in weight between the right and left ear punches is taken as a measure of edema.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
In Vitro Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This assay is used to evaluate the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.
Materials:
-
Monocytic cell line (e.g., THP-1 or RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
Test pyrazole derivatives
-
RPMI-1640 medium with 10% FBS
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test pyrazole derivatives for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[17]
-
Incubate the plates for a specified time (e.g., 4-24 hours).[18]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.[19]
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
Conclusion
Pyrazole derivatives represent a promising class of compounds with significant anti-inflammatory potential, primarily through the inhibition of COX enzymes. The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel pyrazole-based anti-inflammatory agents. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the development of new and effective therapeutics for inflammatory diseases.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 1H-Pyrazol-1-amine and its Analogs in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] Among its derivatives, aminopyrazoles are particularly versatile, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with 1H-pyrazol-1-amine and its related aminopyrazole structures.
Application Note 1: Aminopyrazoles as Potent Kinase Inhibitors
Aminopyrazole derivatives have emerged as a privileged scaffold for the design of kinase inhibitors, targeting a range of kinases implicated in diseases like cancer and inflammatory disorders.[5] Their ability to form key hydrogen bond interactions within the ATP-binding pocket makes them ideal hinge-binding motifs.[6] Notable targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Receptor-Interacting Protein Kinase 1 (RIPK1).[7][8][9]
Quantitative Data: Aminopyrazole-Based Kinase Inhibitors
| Compound Class/Name | Target Kinase | Potency (Kᵢ or IC₅₀) | Application | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Kᵢ = 0.005 µM | Anticancer | [8] |
| 1H-Pyrazol-3-amine Derivative (Compound 44) | RIPK1 | Low Nanomolar | Anti-inflammatory | [6][7] |
| AT9283 (Pyrazol-4-yl urea) | Aurora A, Aurora B, JAK2, Abl(T315I) | IC₅₀ ≈ 3 nM (Aurora) | Anticancer | [9] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivative (43d) | CDK16 (PCTAIRE) | EC₅₀ = 33 nM | Anticancer | [5] |
Signaling Pathway: RIPK1 Inhibition in Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death that can drive inflammation.[6][7] Aminopyrazole-based inhibitors can block the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to inflammatory diseases.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of aminopyrazole compounds against a target kinase.
-
Reagents and Materials :
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (aminopyrazole derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)
-
384-well assay plates
-
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.
-
To each well of a 384-well plate, add the test compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the specific substrate and the recombinant kinase enzyme to each well.
-
Incubate the plate for a defined period (e.g., 20-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application Note 2: Aminopyrazoles as Anticancer Therapeutics
The aminopyrazole scaffold is frequently found in molecules designed as anticancer agents.[10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases crucial for cell proliferation (e.g., CDKs), induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.[8][11]
Quantitative Data: Anticancer Activity of Aminopyrazole Derivatives
| Compound/Class | Cancer Cell Line | Activity (GI₅₀ or CC₅₀) | Mechanism of Action | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cpd 15) | 13-cell line panel | GI₅₀ = 0.127-0.560 μM | CDK2 Inhibition, Apoptosis | [8] |
| 5-amino-1-((4-chlorophenyl)...)-1H-pyrazole-4-carbonitrile (Cpd 21) | NCI-H23, HCT-15, SF-295, DU-145 | >90% proliferation inhibition | COX-2 Inhibition | [3] |
| PTA-1 | MDA-MB-231 (Breast) | CC₅₀ ≈ 10 µM | Apoptosis, G2/M Arrest, Tubulin Inhibition | [11] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Growth Inhibition | Apoptosis Induction | [2][10] |
Experimental Workflow: Anticancer Drug Discovery
The discovery of new aminopyrazole-based anticancer agents typically follows a multi-stage workflow, from initial screening to preclinical evaluation.
Protocol: Cell Viability Assay (MTT-Based)
This protocol is used to assess the cytotoxic effects of aminopyrazole compounds on cancer cell lines.
-
Reagents and Materials :
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (aminopyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration to determine the IC₅₀ or GI₅₀ value.
-
Application Note 3: Aminopyrazoles as Antimicrobial Agents
Derivatives of aminopyrazole have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity.[14]
Quantitative Data: Antimicrobial Activity of Aminopyrazole Derivatives
| Compound Class | Target Organism | Activity (MIC, MBC, or Inhibition Zone) | Reference |
| 5-aminopyrazole (5AP) derivative 24a | K. pneumoniae (Gram-) | 22 mm inhibition zone | [3] |
| 5-aminopyrazole (5AP) derivative 24a | B. theringiensis (Gram+) | 24 mm inhibition zone | [3] |
| 5-aminopyrazole (5AP) derivative 26 | S. aureus (Gram+) | MIC = 16 mg/mL; MBC = 16 mg/mL | [3] |
| 5-aminopyrazole (5AP) derivative 26 | E. coli (Gram-) | MIC = 4 mg/mL; MBC = 8 mg/mL | [3] |
| 1,3,4,5-tetrasubstituted pyrazole | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good antibacterial activity | [4] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Reagents and Materials :
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (aminopyrazole derivative) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
-
Procedure :
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row, creating a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Include a positive control well (inoculum, no compound) and a negative control well (broth only).
-
Add 50 µL of the standardized microbial inoculum to all wells except the negative control, bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
(Optional) To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth after further incubation.
-
General Synthesis Protocols and Schemes
The synthesis of aminopyrazoles often involves multicomponent reactions, which allow for rapid diversification of the scaffold. A common and efficient method is the three-component cyclocondensation.[15]
Synthetic Scheme: Three-Component Synthesis of 5-Aminopyrazoles
A widely used green protocol involves the condensation of a hydrazine, an aldehyde, and a source of active methylene (like malononitrile) to yield highly functionalized 5-aminopyrazoles.[15]
Protocol: Synthesis of 5-Aminopyrazole-4-carbonitriles[15]
-
Setup : To a round-bottom flask, add phenylhydrazine (1 mmol), an appropriate aldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Solvent and Catalyst : Add a suitable solvent (e.g., water or ethanol) and a catalytic amount of an acid or base (e.g., sodium p-toluenesulfonate, piperidine).
-
Reaction : Stir the mixture and heat under reflux for the required time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation : Collect the solid product by filtration, wash with cold water or ethanol, and dry under vacuum.
-
Purification : If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aminopyrazole derivative.
-
Characterization : Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of pyrazole-based enzyme inhibitors, a promising class of compounds with therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3][4] The following sections detail the targeted enzymes, quantitative data on inhibitor potency, experimental protocols for synthesis and evaluation, and diagrams of relevant signaling pathways and workflows.
Targeted Enzymes and Therapeutic Indications
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][4] Pyrazole derivatives have been successfully developed as inhibitors for several key enzyme families:
-
Protein Kinases: A primary focus of pyrazole-based inhibitors is the protein kinase family. These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1][2][3][4] Pyrazole-containing drugs have been developed to target kinases such as Akt1, ASK1, and Aurora kinases.[2]
-
Cyclooxygenase (COX): Specifically, COX-2 is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. Pyrazole derivatives, including the well-known drug Celecoxib, are potent and selective COX-2 inhibitors.[5][6][7][8][9]
-
Xanthine Oxidase (XO): This enzyme plays a role in purine metabolism and its overproduction can lead to gout. Pyrazole-based compounds have been investigated as XO inhibitors.[10][11][12][13][14]
-
Other Enzymes: The versatility of the pyrazole scaffold has led to the exploration of its inhibitory activity against other enzymes, including α-amylase for diabetes management and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) as a potential antibacterial target.[15][16][17]
Data Presentation: Potency of Pyrazole-Based Enzyme Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of selected pyrazole-based compounds against their target enzymes, as reported in the literature.
Table 1: Pyrazole-Based Kinase Inhibitors
| Compound Reference | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular IC50 (µM) |
| Compound 2 (analogue of Afuresertib) | Akt1 | 1.3 | HCT116 (colon cancer) | 0.95 |
| Compound 4 | ASK1 | N/A (cell IC50 = 0.095 µM) | N/A | 0.095 |
| Compound 8 | Aurora A/B | 35 / 75 | N/A | N/A |
| Frag-1 | Aurora B | 116 | N/A | N/A |
| Compound 36 | CDK2 | 199 | N/A | N/A |
| Compound 50 | EGFR / VEGFR-2 | 90 / 230 | HepG2 | 0.71 |
Data sourced from multiple studies.[2][18][19]
Table 2: Pyrazole-Based COX-2 Inhibitors
| Compound Reference | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 11 | 0.043 | >10 | >232 |
| Compound 12 | 0.049 | >10 | >204 |
| Compound 15 | 0.045 | >10 | >222 |
| Compound 3b | 0.039 | 0.87 | 22.21 |
| Compound 5u | 1.79 | 130.2 | 72.73 |
| Compound 5s | 2.51 | 165.1 | 65.75 |
Data sourced from multiple studies.[5][8][9]
Table 3: Pyrazole-Based Xanthine Oxidase Inhibitors
| Compound Reference | Xanthine Oxidase IC50 (µM) |
| Compound 5e | 10.87 |
| Compound 65 | 9.32 |
| Compound 66 | 10.03 |
| Thiazolo-pyrazolyl Varies (Vq, Vo, Vh) | 6.5 - 9.0 |
Data sourced from multiple studies.[12][13][14]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of pyrazole-based enzyme inhibitors, based on common practices reported in the literature.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization
This protocol describes a common two-step synthesis for creating a pyrazole core.
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate acetophenone derivative (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to Form the Pyrazole Ring
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the pyrazole product.
-
Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a protein kinase.
-
Reagents and Buffers:
-
Kinase Assay Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 5 mM EGTA, 1 mM DTT, 0.01% Brij-35.
-
Recombinant human CDK2/cyclin E enzyme.
-
Substrate: Histone H1.
-
ATP solution.
-
Test compounds (dissolved in DMSO).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the test compound solution to each well.
-
Add 20 µL of a solution containing the CDK2/cyclin E enzyme and Histone H1 substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at its Km value for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol describes a method to determine the selective inhibition of COX-2 by pyrazole derivatives.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (dissolved in DMSO).
-
Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Measure the absorbance at a specific wavelength according to the kit manufacturer's instructions to determine the amount of prostaglandin produced.
-
-
Data Analysis:
-
Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.
-
Determine the IC50 values for both enzymes as described in Protocol 2.
-
Calculate the COX-2 selectivity index by dividing the IC50 (COX-1) by the IC50 (COX-2).
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the development of pyrazole-based enzyme inhibitors.
Caption: General workflow for the synthesis of pyrazole derivatives.
Caption: Inhibition of a kinase signaling pathway by a pyrazole-based inhibitor.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrazol-1-amine Derivatives
Welcome to the technical support center for the synthesis of 1H-pyrazol-1-amine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of N-substituted pyrazoles?
A1: N-substituted pyrazoles are commonly synthesized from primary aliphatic or aromatic amines and a 1,3-dicarbonyl compound, such as 2,4-pentanedione, in the presence of an aminating agent.[1][2] Another major route involves the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[3] The choice of starting material often depends on the desired substitution pattern on the pyrazole ring.
Q2: I am observing very low yields in my reaction to synthesize N-substituted pyrazoles from a primary amine. What could be the issue?
A2: Low yields in this synthesis can stem from several factors. One common issue is the steric hindrance of the primary amine. Aliphatic amines with bulky substituents near the amino group, such as those with adjacent quaternary or sterically hindered tertiary carbons, tend to result in lower yields (around 30-40%).[1][2] In contrast, aromatic amines generally produce higher yields (47-70%).[1] Additionally, the choice of amination reagent and reaction conditions are critical and may need optimization.[1][2] Incomplete reaction is also a frequent cause of low yields; ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, and consider moderately increasing the reaction time or temperature.[4]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers is a common problem when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4] The two non-equivalent nitrogen atoms of the hydrazine and the two different carbonyl groups of the dicarbonyl compound can lead to two different cyclization pathways. To control regioselectivity, consider the following:
-
Protecting Groups: Utilizing N-protected electrophilic amination reagents can form hydrazines that are stable under the reaction conditions, potentially guiding the cyclization to the desired isomer. However, this will necessitate an additional deprotection step.[1][2]
-
Reaction Conditions: The pH of the reaction can influence selectivity. Strongly acidic conditions might protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions could lead to other side reactions.[4] Careful optimization of the pH is recommended.
Q4: The final product of my synthesis is a pyrazoline, not the desired aromatic pyrazole. What went wrong?
A4: The formation of a 4,5-dihydro-1H-pyrazole, or pyrazoline, is a common intermediate stage, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[4] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the aromatic pyrazole, an oxidation step is required.[4] If you have isolated the pyrazoline, you can perform a post-synthesis oxidation. Common methods include refluxing with a mild oxidizing agent, using bromine in a suitable solvent, or sometimes simply heating in glacial acetic acid can promote oxidative aromatization.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Sterically Hindered Amine: Bulky groups near the amine can impede the reaction. | Expect lower yields (30-40%) for such amines.[1][2] Consider alternative, less hindered starting materials if possible. |
| Inappropriate Amination Reagent: The choice of aminating agent is crucial for the reaction's success. | O-(4-nitrobenzoyl)hydroxylamine is a commonly used and commercially available option.[1][2] Optimization of the amination reagent may be necessary for specific substrates. | |
| Sub-optimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations. | A common reaction temperature is 85 °C.[1][2] Ensure consistent heating using a reaction block or oil bath. | |
| Presence of Unprotected Phenol: Phenolic -OH groups can compete with the amine for amination. | Protect the phenol group prior to the reaction. The target product is often not observed in the presence of unprotected phenols.[1] | |
| Formation of Side Products | Pyrazoline Formation: The reaction may stop at the non-aromatic intermediate. | Introduce an oxidation step after the initial cyclization. This can be achieved by heating in glacial acetic acid or using a mild oxidizing agent.[4] |
| Formation of Regioisomers: Use of unsymmetrical starting materials can lead to a mixture of products. | Modify the starting materials with protecting groups to direct the cyclization. Optimize the reaction pH to favor the formation of one isomer.[1][2][4] | |
| Purification Challenges | Oily Product: The final product may be a viscous oil, making isolation difficult. | Column chromatography is a common purification method. Silica gel or neutral/basic alumina can be used as the stationary phase with a hexane-ethyl acetate or pentane-diethyl ether gradient.[1][2] |
| Colored Impurities: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities. | Handle sensitive starting materials under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure the purity of starting materials before the reaction. |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 3,5-Dimethyl-1H-pyrazoles
This protocol is adapted from a method for the direct preparation of N-substituted pyrazoles from primary amines.[1][2]
Materials:
-
Primary amine (aliphatic or aromatic)
-
2,4-pentanedione
-
O-(4-nitrobenzoyl)hydroxylamine
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the primary amine (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).
-
Add DMF (5.0 mL) to the mixture.
-
Heat the reaction mixture to 85 °C using a reaction block or oil bath.
-
Allow the reaction to proceed for 1.5 hours.
-
After completion, the workup and purification method will depend on the properties of the product. A common method involves column chromatography on silica gel or alumina.[1][2]
Quantitative Data on Yields for Various Amines:
| Starting Amine | Product | Yield (%) |
| 3,3-Dimethylbutan-2-amine | 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | 44 |
| 2,4,4-Trimethylpentan-2-amine | 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38 |
| Dodecylamine | 1-Dodecyl-3,5-dimethyl-1H-pyrazole | 33 |
| 1-Adamantylamine | 1-(Adamantan-1-yl)-3,5-dimethyl-1H-pyrazole | 42 |
| Aniline | 3,5-Dimethyl-1-phenyl-1H-pyrazole | 47 |
| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 60 |
| Naphthalen-2-amine | 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | 70 |
| Data sourced from J. Org. Chem. 2021.[1][2] |
Visual Guides
Experimental Workflow for N-Substituted Pyrazole Synthesis
Caption: A typical experimental workflow for the synthesis of N-substituted pyrazoles.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
References
Technical Support Center: Optimizing Pyrazole N-Amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole N-amination experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the N-amination of pyrazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-aminated pyrazole consistently low?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting can help pinpoint the issue.[1]
-
Suboptimal Reagent Choice: The selection of the amination reagent is critical. Different reagents exhibit varying reactivity. For instance, in some systems, certain O-acyl hydroxylamines may provide better yields than others.[2][3][4] It has been reported that yields can vary significantly with different amination reagents, with some giving yields as high as 53% while others result in no product at all.[2][4]
-
Incorrect Reaction Temperature: Minor deviations in temperature can impact the reaction outcome. It's crucial to maintain the optimized temperature for the specific protocol.[2][4]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of imines and hydrazine decomposition products.[2][4] The presence of a strong base like diisopropylethylamine (DIPEA) can also lead to the consumption of the amination reagent in a side reaction, thereby lowering the yield.[2][4]
-
Reagent Stoichiometry: The ratio of reactants is crucial. An excess of the amine is often required due to the increased nucleophilicity of the resulting hydrazine intermediate.[2][4]
Q2: I am observing the formation of significant side products. How can I minimize them?
Side product formation is a common issue that can complicate purification and reduce yields.
-
Imine Formation: When using certain amination reagents, such as aldehyde-derived N-Boc-oxaziridines, competitive imine formation can occur with primary amines, leading to lower yields of the desired hydrazine intermediate.[5] Using an amination reagent that produces a ketone byproduct instead of an aldehyde can mitigate this issue.[5][6]
-
Diamination: In some cases, a diaminated product can be a significant side product.[5] Adjusting the stoichiometry of the amine to the amination reagent (e.g., using a 2:1 ratio of amine to oxaziridine) can help minimize this.[5]
-
Hydrazine Decomposition: The intermediate hydrazine can be unstable under the reaction conditions. Ensuring rapid subsequent reaction with the 1,3-dicarbonyl compound is important.
Q3: The reaction is not proceeding to completion, and I'm recovering unreacted starting material. What should I do?
Incomplete conversion can be addressed by re-evaluating the reaction parameters.
-
Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Some reactions may require prolonged heating to go to completion.[7]
-
Catalyst/Reagent Activity: If using a catalyst or a specific amination reagent, ensure its activity has not diminished due to improper storage or handling.
-
Solvent Choice: The solvent can significantly influence the reaction rate and outcome. Toluene and dichloromethane have been shown to be effective solvents, with the optimal choice sometimes depending on the substrate.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyrazole N-amination?
The synthesis of N-substituted pyrazoles from primary amines typically involves a two-step process:
-
Electrophilic Amination: A primary amine is first converted to a hydrazine derivative through reaction with an electrophilic amination reagent.[2][4]
-
Condensation and Cyclization: The in-situ generated hydrazine then reacts with a 1,3-dicarbonyl compound in a condensation reaction, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1] This is a variation of the Knorr pyrazole synthesis.[8]
Q2: Are there one-pot procedures available for pyrazole N-amination?
Yes, one-pot syntheses of pyrazoles from primary amines have been developed. These methods involve the in-situ formation of the hydrazine intermediate, which then reacts with a 1,3-diketone in the same reaction vessel.[5][6] This approach can be more efficient and suitable for library synthesis.[5][6]
Q3: How does the nature of the primary amine affect the reaction?
The structure of the primary amine can influence the reaction yield.
-
Aliphatic vs. Aromatic Amines: Aromatic amines have been reported to give generally higher yields (47-70%) than aliphatic amines under the same reaction conditions.[2][4]
-
Steric Hindrance: Sterically hindered aliphatic amines, such as those with a quaternary or bulky tertiary carbon adjacent to the amine group, may result in lower yields (around 30-40%).[2]
-
Functional Group Tolerance: The reaction can tolerate various functional groups like esters, methoxy, and haloarenes.[2][4] However, unprotected phenols may not be compatible due to competitive O-amination.[2][4]
Q4: What are some common electrophilic amination reagents used for this transformation?
Several types of electrophilic amination reagents can be employed, including:
-
O-acyl hydroxylamines: These are frequently used and commercially available.[2][4]
-
Oxaziridines: Diethylketomalonate-derived oxaziridines are effective for the amination of primary amines and can help avoid side reactions like imine formation.[5][6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole N-Amination
This table summarizes the effect of different amination reagents, solvents, and temperatures on the yield of a model N-alkylation reaction.
| Entry | Amination Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | R1 | DMF | 80 | 44 |
| 2 | R1 | Dioxane | 80 | 25 |
| 3 | R1 | MeCN | 80 | 15 |
| 4 | R2 | DMF | 80 | 23 |
| 5 | R3 | DMF | 80 | 41 |
| 6 | R4 | DMF | 80 | 0 |
| 7 | R5 | DMF | 80 | 0 |
| 8 | R6 | DMF | 80 | 53 |
| 9 | R1 | DMF | 60 | 35 |
| 10 | R1 | DMF | 100 | 40 |
Data synthesized from a study by Gulia, N., et al. (2021).[2]
Experimental Protocols
General Procedure for the N-Amination of Pyrazoles from Primary Amines
This protocol is based on the work of Gulia, N., et al. (2021).[2]
-
To a solution of the primary amine (1.0 mmol) in DMF (5.0 mL) at 0 °C, add the 1,3-dicarbonyl compound (1.1 mmol) and the amination reagent (1.5 mmol) simultaneously.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 1.5 - 2 hours), cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
One-Pot Synthesis of Pyrazoles via Oxaziridine-Mediated Amination
This protocol is adapted from Armstrong, A., et al. (2005).[5]
-
To a solution of the primary amine (1.0 equiv) in toluene or CH2Cl2, add the diethylketomalonate-derived oxaziridine (1.0 equiv).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-72 hours, monitoring by TLC.
-
Upon completion of the amination step, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the diethyl ketomalonate byproduct.
-
Separate the organic layer, dry it with anhydrous magnesium sulfate, and then add trifluoroacetic acid (TFA) followed by the 1,3-diketone (1.0 equiv).
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the solvent and purify the residue by flash column chromatography to obtain the desired pyrazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of 1H-pyrazol-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1H-pyrazol-1-amine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | - Product is too polar and is retained on the silica gel column.- Product is volatile and is lost during solvent removal.- Incomplete extraction from the aqueous phase.- Product degradation during purification. | - Use a more polar eluent system (e.g., dichloromethane/methanol).- Consider using a different stationary phase like alumina.- Remove solvent under reduced pressure at a lower temperature.- Ensure the pH of the aqueous phase is basic during extraction to keep the amine in its free base form.- Work quickly and avoid prolonged exposure to heat or strong acids/bases. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Presence of impurities that lower the melting point. | - Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.- Re-purify the product using column chromatography. |
| Multiple Spots on TLC After Column Chromatography | - Co-elution of impurities with the product.- On-column degradation of the product.- The chosen eluent system is not optimal. | - Use a shallower gradient during column chromatography.- Try a different solvent system for both TLC and column chromatography.- Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and degradation of the amine. |
| Product Discoloration (Turns Yellow/Brown) | - Air oxidation of the amine group.- Presence of trace acidic impurities. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).- Store at low temperatures.- Ensure all solvents are pure and free of acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification method for crude this compound?
A common and effective initial purification method is an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., 10% NaOH) and extract the purified amine back into an organic solvent.[1]
Q2: How do I choose the right solvent system for column chromatography?
The choice of eluent for column chromatography depends on the polarity of your specific this compound derivative. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] For more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) may be more effective.[4] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: My this compound is streaking on the TLC plate. How can I fix this?
Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system (typically 0.1-1%).
Q4: What are the potential impurities I should look out for?
Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents.[5][6][7][8][9] Depending on the synthetic route, you might encounter starting hydrazines or other reagents. Analytical techniques like NMR and mass spectrometry can help identify these impurities.
Q5: How should I store purified this compound?
As an amine, this compound can be susceptible to air oxidation, which may lead to discoloration. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at a low temperature to maintain its purity and stability.
Experimental Protocols
General Acid-Base Extraction Protocol
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The amine will move to the aqueous layer.
-
Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a base such as 10% NaOH.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1]
General Column Chromatography Protocol
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Purification Method | Crude Purity (%) | Post-Purification Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Acid-Base Extraction | 75 | 90 | 85 | 100 |
| Column Chromatography (Hexane:EtOAc) | 75 | >98 | 70 | 500 |
| Crystallization (Ethanol/Water) | 75 | 95 | 65 | 50 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and experimental conditions.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis, purification, and analysis of pyrazole derivatives.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound (or its precursor) and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.[1]
-
Side Reactions: The formation of regioisomers is a common side reaction when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to a mixture of products.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Solvent Choice: The use of aprotic dipolar solvents (e.g., DMF, NMP, DMAc) can give better results than polar protic solvents like ethanol, which are traditionally used.[4]
-
Acid Catalysis: The addition of a strong acid, such as 10 N HCl, to an amide solvent can accelerate the dehydration steps and improve regioselectivity, even allowing the reaction to proceed at ambient temperature.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and can sometimes influence regioselectivity.[2][3]
Q3: The reaction mixture has turned a dark color. Is this normal and how can I purify my product?
A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Neutralization: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification:
-
Filtration through Celite/Silica: Passing the crude reaction mixture through a short plug of Celite or silica gel can remove some of these colored impurities.[1]
-
Recrystallization: This is a highly effective method for purifying the final pyrazole derivative.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification technique.[1]
-
Q4: My pyrazole product seems to be unstable or decomposes during workup or purification. What can I do?
A4: While the pyrazole ring itself is generally stable, certain substituents can render the molecule susceptible to degradation.
-
pH Control: During aqueous workup, ensure the pH is controlled. Some pyrazole derivatives may be sensitive to strong acids or bases.
-
Temperature: Avoid excessive heat during purification, such as in distillation or prolonged heating during recrystallization.
-
Atmosphere: If the compound is suspected to be sensitive to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of pyrazole derivatives.
Table 1: Effect of Solvent and Catalyst on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | ~90 | [5] |
| 2 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | None | Ambient | Equimolar mixture | [4] |
| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | 10 N HCl | Ambient | 74-77 (98:2 regioselectivity) | [4] |
| 4 | Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | ~100 | High | [5] |
| 5 | Various 1,3-diketones | Arylhydrazines | N,N-Dimethylacetamide | None | Room Temp | 59-98 | [3] |
| 6 | 1,3-Diketones | Sulfonyl Hydrazides | Toluene | NaCoMo Cluster | 120 | up to 99 | [3] |
Table 2: Comparison of Yields in Multi-Component vs. Traditional Synthesis
| Synthesis Type | Reactants | Catalyst | Conditions | Yield (%) | Reference |
| Multi-component | Terminal Alkynes, Aromatic Aldehydes, Hydrazines, Iodine | None | One-pot | 68-99 | [4] |
| Traditional (Knorr) | 1,3-Diketones, Hydrazines | Acid/Base | Stepwise | Variable (often lower than multi-component) | [5] |
| Multi-component | Hydrazines, 1,3-Dicarbonyls, Diorganyl Selenides | Oxone | Metal-free, Mild | High | [6] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
This protocol is a generalized procedure based on the classic Knorr synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[5]
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 equivalents) dropwise at room temperature.[1] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[1][2] Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.[1]
-
Alternatively, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a general guideline for microwave-assisted synthesis, which can often reduce reaction times and improve yields.[2]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent (e.g., ethanol, DMF). A catalyst, such as a few drops of glacial acetic acid, may be added.[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
Workup and Purification: After cooling, the workup and purification follow the same procedures as described in the Knorr synthesis protocol.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrazole Cyclization Reactions
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis, particularly in Knorr-type reactions, can arise from several factors, from starting material quality to suboptimal reaction conditions.[1][2]
-
Incomplete Reaction: The condensation reaction may be slow or not reach completion.
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical.
-
Solution: For Knorr synthesis, a catalytic amount of a protic acid like glacial acetic acid is typically used to facilitate the reaction.[3][6] In some cases, adding a mild base like sodium acetate can be beneficial, especially if using a hydrazine salt, to neutralize acid and promote a cleaner reaction.[1]
-
-
Poor Starting Material Quality: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions.[1] Hydrazine derivatives can also degrade if sensitive to air and light.[5]
-
Side Reactions: The formation of unwanted byproducts, such as pyrazoline intermediates that have not fully aromatized, can reduce the yield of the desired pyrazole.[5]
Q2: I'm getting a mixture of regioisomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a common and significant challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][5][6] The reaction can proceed via two different cyclization pathways, leading to two distinct pyrazole products.[5]
-
Controlling Factors: Regioselectivity is governed by a delicate balance of steric and electronic effects, as well as reaction conditions.[6][8]
-
Steric Hindrance: Bulky groups on either reactant can block one reaction pathway, directing the attack to the less hindered carbonyl group.[8]
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[8]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[9]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens, influencing the initial site of attack.[5][6][8]
-
Q3: My reaction mixture has turned dark or discolored. Is this normal and how can I purify my product?
A3: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which may be sensitive to air and light.[1][5]
-
Purification Strategies:
-
Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help remove some colored impurities.[1]
-
Recrystallization: This is a highly effective method for purification.[1][10] A common solvent for recrystallizing pyrazole derivatives is ethanol.[3][10] Care should be taken not to use an excessive amount of hot solvent, as this can lead to low recovery yields.[11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard alternative.[1]
-
Troubleshooting Guide
The table below summarizes common issues, their potential causes, and suggested solutions to optimize your pyrazole cyclization reactions.
| Issue | Potential Cause | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor via TLC.[2] |
| Suboptimal pH / Catalyst | Add a catalytic amount of weak acid (e.g., acetic acid).[3][5] If using a hydrazine salt, consider adding a mild base (e.g., sodium acetate).[1] | |
| Starting material impurity/degradation | Verify purity of 1,3-dicarbonyl and hydrazine. Handle sensitive hydrazines under an inert atmosphere.[1][5] | |
| Side product formation | Adjust stoichiometry (e.g., use excess hydrazine).[4][7] Control temperature carefully. | |
| Mixture of Regioisomers | Use of unsymmetrical substrates | Modify steric/electronic properties of substrates.[6] Change solvent to a fluorinated alcohol (e.g., TFE, HFIP).[8][9] Adjust reaction pH to influence the initial nucleophilic attack.[5][8] |
| Reaction Stalls | Reduced nucleophilicity of hydrazine | If conditions are too acidic, the hydrazine can be protonated. Use a weak acid catalyst or add a mild base to buffer the system.[5] |
| Low reactivity of dicarbonyl | Increase reaction temperature or consider microwave-assisted synthesis.[2] | |
| Purification Difficulties | Oily product instead of solid | Cool the reaction mixture thoroughly in an ice bath.[3][10] Add a small amount of a non-polar solvent (e.g., diethyl ether) and stir vigorously to induce crystallization.[3][10] |
| Colored impurities | Treat the crude product solution with activated charcoal.[1] Perform recrystallization, often from ethanol.[1][10] | |
| Isomers are difficult to separate | Utilize column chromatography on silica gel with an appropriate solvent gradient.[1] |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone via the condensation of a β-ketoester (ethyl benzoylacetate) with hydrazine hydrate.[3][4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3][4]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3][4]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3][4]
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[3][4]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[3][4]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.[3][4]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.[3][4] Further purification can be achieved by recrystallization from ethanol.[3]
Protocol 2: Synthesis of Edaravone (Solvent-Free)
This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone) from ethyl acetoacetate and phenylhydrazine without a solvent.[3][10]
Materials:
-
Ethyl acetoacetate (1.0 equivalent, e.g., 12.5 mmol)
-
Phenylhydrazine (1.0 equivalent, e.g., 12.5 mmol)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq.) and phenylhydrazine (1.0 eq.). Caution: This addition is exothermic and should be done slowly in a fume hood.[3][10]
-
Heating: Assemble a reflux condenser and heat the reaction mixture under reflux for 1 hour (a temperature of 135–145 °C may be reached).[10]
-
Isolation: After heating, a heavy syrup will form. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[3][10]
-
Crystallization: Add a small amount of diethyl ether (e.g., 2 mL) and stir the mixture vigorously to induce the crystallization of the crude product.[3][10]
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from a minimum amount of hot ethanol.[10] Allow the hot solution to cool first to room temperature and then in an ice bath to complete crystallization.[10] Filter the pure product, dry it in a desiccator, and determine the yield.[10]
Visualized Workflows and Mechanisms
The following diagrams illustrate key logical workflows and reaction mechanisms relevant to troubleshooting pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.[3][6]
Caption: Decision pathway for optimizing the regioselectivity of a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
"stability of 1H-pyrazol-1-amine under acidic conditions"
Welcome to the Technical Support Center for 1H-Pyrazol-1-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions.
Disclaimer: Direct experimental data on the stability of this compound is limited in publicly available literature. The information provided herein is based on established principles of organic chemistry, including the known behavior of pyrazoles, N-amino heterocycles, and hydrazine derivatives in acidic media. The quantitative data and experimental protocols are illustrative and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is expected to exhibit moderate stability in weakly acidic to neutral aqueous solutions at room temperature. However, under strongly acidic conditions, particularly at elevated temperatures, degradation is likely to occur. The pyrazole ring itself is relatively stable due to its aromatic character, but the exocyclic N-amino group is susceptible to acid-catalyzed reactions.
Q2: Where does protonation occur on this compound in an acidic medium?
A2: In an acidic environment, protonation of this compound is expected to occur primarily at the pyridine-like N2 atom of the pyrazole ring. This is because the lone pair of electrons on the N2 nitrogen is more available for protonation compared to the lone pair on the N1 nitrogen, which is involved in the N-N bond and adjacent to the electron-donating amino group. Protonation of the exocyclic amino group is also possible but is generally less favored for aminopyrazoles.
Q3: What are the potential degradation pathways for this compound in acid?
A3: The primary anticipated degradation pathway under acidic conditions is the hydrolysis of the N-N bond, analogous to the acid-catalyzed hydrolysis of hydrazines and hydrazones. This would lead to the formation of pyrazole and ammonia. Under more forcing conditions, such as high concentrations of strong acid and elevated temperatures, a ring-opening and rearrangement to a more stable aminopyrazole isomer, such as 5-aminopyrazole, has been observed for other N-aminopyrazoles and could be a possibility.[1]
Q4: What factors can influence the rate of degradation of this compound in acidic media?
A4: Several factors can affect the stability of this compound in acidic solutions:
-
pH: The rate of degradation is expected to increase with decreasing pH (i.e., increasing acid concentration).
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis and potential rearrangement.
-
Acid Type: The nature of the acid (e.g., strong mineral acids like HCl or H₂SO₄ versus weaker organic acids) can influence the degradation rate.
-
Solvent: The solvent system can impact stability. Protic solvents may facilitate proton transfer and hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpectedly low recovery of this compound after acidic workup. | Degradation of the compound due to prolonged exposure to strong acid. | Minimize the duration of the acidic step. Perform the workup at a lower temperature (e.g., on an ice bath). Use a weaker acid if the protocol allows. Neutralize the acidic solution as soon as possible. |
| Formation of an unknown, more polar byproduct observed by TLC/LC-MS. | Possible rearrangement to an aminopyrazole isomer. | Characterize the byproduct using NMR and mass spectrometry to confirm its structure. If rearrangement is confirmed, consider alternative synthetic routes or purification strategies that avoid strongly acidic conditions. |
| Inconsistent results in experiments involving acidic conditions. | Variability in pH, temperature, or reaction time. | Carefully control and monitor the pH, temperature, and reaction time in all experiments. Use buffered solutions where appropriate to maintain a constant pH. |
| Discoloration of the solution upon addition of acid. | Formation of degradation products or impurities from starting materials.[2] | Ensure the purity of the starting this compound. Consider purifying the starting material if discoloration is a persistent issue.[2] |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various acidic conditions. This data is illustrative and intended to provide a general understanding of the compound's expected behavior.
Table 1: Hypothetical Half-life of this compound at Different pH Values (25 °C)
| pH | Condition | Hypothetical Half-life (t½) |
| 1 | 0.1 M HCl | ~ 2 hours |
| 3 | Buffered Solution | ~ 24 hours |
| 5 | Buffered Solution | > 7 days |
| 7 | Buffered Solution | Stable |
Table 2: Hypothetical Percentage Degradation of this compound in 0.1 M HCl at Different Temperatures (after 4 hours)
| Temperature | Hypothetical Percentage Degradation |
| 4 °C | < 5% |
| 25 °C | ~ 75% |
| 50 °C | > 95% |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability of this compound
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with pH values ranging from 1 to 7 (e.g., HCl for pH 1, citrate buffers for pH 3 and 5, and phosphate buffer for pH 7).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of, for example, 0.1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching and Analysis: Immediately quench the degradation by neutralizing the acidic samples with a suitable base. Analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value and determine the half-life (t½) of the compound under each condition.
Protocol 2: Forced Degradation Study of this compound under Acidic Conditions
-
Acidic Degradation: Dissolve a known amount of this compound in 0.1 M HCl.
-
Thermal Stress: Heat the solution at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 4 hours).
-
Neutralization and Extraction: Cool the solution and neutralize it with a suitable base (e.g., NaHCO₃). Extract the components with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis of Degradants: Concentrate the organic extract and analyze the components by TLC, LC-MS, and NMR to identify the degradation products.
-
Comparison: Compare the degradation profile with that of a control sample kept at the same temperature in a neutral solution.
Visualizations
Caption: Proposed degradation pathways of this compound in acidic conditions.
Caption: Troubleshooting workflow for experiments with this compound in acid.
Caption: Logical relationship of experimental parameters affecting this compound stability.
References
Technical Support Center: 1H-pyrazol-1-amine
Disclaimer: The following information is compiled from data on closely related aminopyrazole isomers and derivatives due to the limited availability of a specific Safety Data Sheet (SDS) for 1H-pyrazol-1-amine. Researchers should handle this compound with caution and refer to the supplier's specific safety information.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling, storage, and use of this compound.
Question: My this compound has changed color (e.g., from white/off-white to brown). Is it still usable?
Answer: A change in color often indicates degradation of the compound. This can be caused by exposure to air, light, or moisture.
-
Immediate Action:
-
Cease using the discolored reagent in critical experiments.
-
Evaluate the storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
-
Troubleshooting Steps:
-
Purity Check: If possible, verify the purity of the material using analytical techniques such as NMR or LC-MS to determine the extent of degradation.
-
Small-Scale Test: For non-critical applications, you may perform a small-scale test reaction to see if the compound still provides the desired outcome. However, be aware that impurities could lead to unexpected side reactions or lower yields.
-
Disposal: If significant degradation is confirmed or suspected, dispose of the chemical according to your institution's hazardous waste disposal procedures.
-
Question: I am observing low yields or unexpected side products in my reaction with this compound. What could be the cause?
Answer: Low yields or unexpected reactivity can stem from several factors related to the handling and properties of aminopyrazoles.
-
Potential Causes & Solutions:
-
Reagent Purity: As mentioned above, the purity of your this compound is critical. Degradation can introduce impurities that may interfere with the reaction.
-
Moisture Sensitivity: Amines can be hygroscopic. Ensure you are using anhydrous solvents and handling the reagent under an inert atmosphere to prevent the introduction of water, which can quench reagents or participate in side reactions.
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Ensure your reaction conditions do not include these substances unless they are part of the intended reaction mechanism under controlled conditions.
-
Reaction Conditions: The nucleophilicity of the amine can be influenced by the pH of the reaction mixture. Ensure your reaction conditions (solvent, temperature, base/acid catalyst) are optimized for the specific transformation you are trying to achieve.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for related aminopyrazoles, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] To prevent degradation, it should be protected from light and air.[4] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature is advisable.[4][5]
| Parameter | Recommendation | Source |
| Temperature | Cool, <15°C recommended for some isomers. | [4] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | [4][5] |
| Light | Store in a dark place, protected from light. | [4][5] |
| Container | Tightly sealed container. | [3] |
| Ventilation | Store in a well-ventilated area. | [3] |
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: You should always handle this compound in a well-ventilated area or a chemical fume hood.[3] Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or glasses.[3]
-
Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[3]
Q3: What should I do in case of accidental exposure to this compound?
A3: Follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures | Source |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. | [3] |
Q4: What are the known incompatibilities of this compound?
A4: Based on data for similar compounds, this compound is expected to be incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances could lead to vigorous reactions.
Experimental Protocols
The following is a generalized protocol for a reaction involving an aminopyrazole, based on common synthetic procedures for related compounds. This protocol should be adapted for your specific experimental needs.
General Protocol for N-Acylation of an Aminopyrazole
This protocol describes a general procedure for the acylation of an aminopyrazole with an acid chloride.
Materials:
-
This compound derivative
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
In the reaction flask, dissolve the this compound derivative (1.0 equivalent) in the anhydrous solvent.
-
Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution.
-
-
Reaction:
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.0 - 1.1 equivalents) dropwise to the reaction mixture via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated pyrazole.
References
Technical Support Center: Workup Procedures for 1H-Pyrazol-1-Amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the workup and purification of 1H-pyrazol-1-amine reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound syntheses.
Q1: My crude product is a thick, inseparable emulsion after aqueous workup. How can I resolve this?
A1: Emulsion formation is a common issue when working with amine-containing compounds. Here are several strategies to break the emulsion:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If your product is stable to acid, a dilute HCl wash can protonate residual amines, increasing their aqueous solubility and potentially breaking the emulsion.[1][2] Conversely, if your product is base-stable, adding a dilute base might help.
-
Filtration: Pass the entire emulsion through a pad of Celite or glass wool. This can sometimes break up the microscopic droplets that form the emulsion.
-
Solvent Addition: Add more of the organic solvent used for extraction. This can dilute the mixture and sometimes lead to phase separation.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.
Q2: After extraction and solvent removal, my product yield is very low, or I can't find my product at all. What are the possible reasons and solutions?
A2: Low or no yield after workup can be attributed to several factors:
-
Product Solubility: Your this compound derivative might have significant solubility in the aqueous layer.[3]
-
Solution: Before discarding the aqueous layers, re-extract them multiple times with a different organic solvent. You can also try salting out your product by saturating the aqueous layer with NaCl before extraction. It is always good practice to check the aqueous layer by TLC to see if your product is present.[3]
-
-
Product Volatility: Some low molecular weight pyrazoles can be volatile and may be lost during solvent evaporation under reduced pressure.[3]
-
Solution: Use gentler evaporation conditions (e.g., lower temperature). Check the solvent collected in the rotovap trap for your product.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Always monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before starting the workup.
-
-
Product Instability: The product may be unstable to the workup conditions (e.g., pH changes).[3]
-
Solution: Test the stability of your product to acidic and basic conditions on a small scale before performing the full workup.[3]
-
Q3: My purified product contains persistent impurities. What are the likely side products and how can I remove them?
A3: Common impurities in this compound synthesis can include unreacted starting materials, isomers, and side products from side reactions.
-
Unreacted Amines: Residual primary or secondary amines used in the synthesis are common impurities.
-
Solution: An acidic wash (e.g., dilute HCl) will protonate the amine, making it water-soluble and easily removable in the aqueous phase.[1][2][4] For acid-sensitive products, washing with a 10% aqueous copper (II) sulfate solution can be effective; the copper complexes with the amine and partitions into the aqueous layer.[1][2][4]
-
-
Isomeric Pyrazoles: Depending on the substitution pattern of the starting materials, isomeric pyrazole products can form.
-
Solution: Careful column chromatography is usually required to separate isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve optimal separation.
-
-
Side Reactions: Side reactions such as over-alkylation or reactions at other functional groups can lead to impurities.[5]
-
Solution: Modifying the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) can minimize the formation of side products.[5] Purification via column chromatography is the most common method for removing these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a typical this compound synthesis?
A1: A general procedure often involves the following steps:
-
Quenching: If necessary, the reaction is first quenched by the slow addition of water or an aqueous solution.
-
Extraction: The product is extracted from the aqueous mixture into an organic solvent like ethyl acetate or dichloromethane.[6][7] This process is usually repeated several times to maximize the recovery of the product.
-
Washing: The combined organic layers are washed sequentially with water, a dilute acid (if the product is base-stable) to remove unreacted amines, a dilute base (like sodium bicarbonate, if the product is acid-stable) to remove acidic impurities, and finally with brine to aid in drying.[8]
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[6]
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel.[6][9][10]
Q2: How do I choose the right solvent for extraction?
A2: The choice of extraction solvent depends on the polarity of your this compound product.
-
Ethyl acetate is a good general-purpose solvent for moderately polar compounds.[6][7]
-
Dichloromethane can be used for a wide range of polarities but is denser than water.
-
For less polar products, solvents like diethyl ether or hexanes might be suitable. The ideal solvent should have high solubility for your product and be immiscible with water.
Q3: What are some common side reactions to be aware of during the synthesis of substituted pyrazoles?
A3: Several side reactions can occur, leading to impurities that complicate the workup:
-
Over-iodination: When synthesizing iodinated pyrazoles, the formation of di- or tri-iodinated products can occur, especially with activated pyrazole rings.[5]
-
Reaction at other functional groups: Reagents can sometimes react with other susceptible sites in the molecule.[5]
-
Formation of unexpected dimers: In some cases, unexpected dimerization of the pyrazole can occur.[5]
Data Presentation
Table 1: Summary of Isolated Yields for Various N-Substituted 3,5-Dimethyl-1H-pyrazoles
| N-Substituent | Isolated Yield (%) | Reference |
| 3,3-Dimethylbutan-2-yl | 44% | [9][10] |
| 2,4,4-Trimethylpentan-2-yl | 38% | [9][10] |
| 1-Adamantan-1-yl | 42% | [9][10] |
| 1-Phenylethan-1-yl | 38% | [9][10] |
| 4-Methoxyphenyl | 55% | [9] |
| Cyclohexyl | 35% | [10] |
Note: Reaction conditions for the synthesis of the compounds listed in the table were carried out using the corresponding primary amine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF at 80-85 °C.[9][10]
Experimental Protocols
Detailed Workup and Purification Protocol for 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole [9][10]
-
Reaction Quenching and Extraction: After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted three times with ethyl acetate.
-
Washing: The combined organic extracts are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography. In this specific example, basic alumina (Grade I) was used with a pentane-diethyl ether gradient (0-60%) to afford the pure product as a colorless liquid. For other derivatives, silica gel is commonly used.[9][10]
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: Troubleshooting decision tree for common workup issues in this compound reactions.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1H-pyrazol-1-amine
Welcome to the technical support center for the scale-up synthesis of 1H-pyrazol-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the this compound core?
A1: The most prevalent and scalable approach for synthesizing the pyrazole ring is the Knorr pyrazole synthesis and its variations.[1][2][3] For aminopyrazoles, a highly effective method involves the condensation reaction of a β-ketonitrile with hydrazine or a hydrazine derivative.[4] This method is often preferred for its reliability and the availability of starting materials.
Q2: I am observing the formation of regioisomers in my synthesis. How can this be controlled?
A2: Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] To control this, consider the following:
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions, often employed when using hydrazine salts, or basic conditions can favor the formation of one isomer over the other.[1]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction to favor a single regioisomer.[1]
Q3: My reaction mixture has turned dark, and the final product is discolored. What is the cause and how can I purify it?
A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1] To mitigate this and purify your product:
-
Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to colored byproducts.[1]
-
Purification Techniques: The product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure or degraded starting materials (especially hydrazine).- Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants.[1]- Incomplete cyclization.[1] | - Ensure the purity of starting materials. Use freshly opened or purified hydrazine.[1]- Optimize reaction temperature and monitor progress by TLC or LC-MS to determine the ideal reaction time.[1]- Use a slight excess of hydrazine (1.0-1.2 equivalents) to drive the reaction to completion.[1]- Ensure reaction conditions (e.g., pH, solvent) are suitable for the cyclization step. |
| Formation of Multiple Products/Side Reactions | - Presence of impurities in starting materials.- Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect pH of the reaction mixture. | - Purify starting materials before use.- Perform the reaction at the recommended temperature and monitor for the formation of byproducts.- Control the pH of the reaction, especially during the initial condensation step. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Presence of persistent colored impurities.- Product co-elutes with impurities during chromatography. | - If the product is a solid, try to induce crystallization by cooling or adding a non-solvent.- For water-soluble products, extraction with an appropriate organic solvent may be necessary.- Treat the crude product with activated charcoal to remove some colored impurities before further purification.[1]- Optimize the mobile phase for column chromatography to achieve better separation. |
| Exothermic Reaction and Poor Temperature Control | - Rapid addition of reagents, especially on a larger scale.- Inadequate cooling and heat transfer in the reactor. | - Add reagents dropwise or in portions, with careful monitoring of the internal temperature.- Use a reactor with efficient cooling and stirring capabilities. For very exothermic steps, consider an ice bath for external cooling. |
Experimental Protocol: Scale-up Synthesis of 3-Amino-1H-pyrazole
This protocol is a general guideline for the synthesis of a 3-aminopyrazole, a core structure related to this compound, via the reaction of a β-ketonitrile with hydrazine. This can be adapted for the synthesis of other aminopyrazoles.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (1.0 mol scale) | Moles (mol) |
| β-Cyanoethylhydrazine | C₃H₇N₃ | 85.11 | 85.1 g | 1.00 |
| 95% Sulfuric Acid | H₂SO₄ | 98.08 | 308 g (169 mL) | 3.00 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 450 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | As needed for neutralization | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for washing | - |
Procedure:
-
Preparation of the Ethanolic Sulfuric Acid Solution: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 450 mL of absolute ethanol. While stirring and cooling the reactor in an ice bath, slowly add 308 g (169 mL) of 95% sulfuric acid. Maintain the internal temperature below 35°C during the addition.[5]
-
Addition of β-Cyanoethylhydrazine: Once the ethanolic sulfuric acid solution has cooled, add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol dropwise to the stirred mixture.[5] The addition should be controlled to maintain the reaction temperature.
-
Cyclization: After the addition is complete, the mixture is heated. The reaction is exothermic and will warm spontaneously. Maintain the temperature at approximately 88-90°C for a few minutes until product crystallization begins.[5]
-
Crystallization and Isolation: Gradually cool the stirred mixture to 25°C over one hour. Allow the mixture to stand at room temperature for 15-20 hours to ensure complete crystallization.[5]
-
Filtration and Washing: Collect the crystalline product by filtration. Wash the filter cake sequentially with absolute ethanol and then with diethyl ether.[5]
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 80°C) to obtain 3-amino-3-pyrazoline sulfate.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-amino-3-pyrazoline sulfate.
Troubleshooting Logic
Caption: Troubleshooting decision tree for pyrazole synthesis.
Safety Precautions
-
Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
The reaction can be exothermic. Careful control of reagent addition and temperature is crucial, especially during scale-up. Ensure adequate cooling capacity is available.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to the solvent slowly and with cooling.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Hydrazine vs. 1H-Pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of hydrazine and 1H-pyrazol-1-amine (an N-aminopyrazole) in the synthesis of pyrazole-containing compounds. While both are derivatives of hydrazine, their applications in synthetic chemistry are distinct. Hydrazine is a fundamental building block for the de novo synthesis of the pyrazole ring, whereas 1H-pyrazol-1-amines are typically used as intermediates to construct more complex, fused heterocyclic systems. A direct quantitative comparison of their performance in the synthesis of a simple pyrazole ring is not feasible due to the lack of documented use of this compound for this purpose. This guide will therefore detail the well-established use of hydrazine in the Knorr pyrazole synthesis and contrast it with the synthetic applications of aminopyrazoles.
Hydrazine in Pyrazole Synthesis: The Knorr Reaction
The most common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
Quantitative Data for Hydrazine in Knorr Pyrazole Synthesis
The following table summarizes representative quantitative data for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine derivatives.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Hydrazine Hydrate | Acetylacetone | Glacial Acetic Acid / Ethanol | Reflux, 1 hour | ~90% | [2] |
| Hydrazine Sulfate | Acetylacetone | 10% Sodium Hydroxide / Water | 15°C, 1 hour | 77-81% | [3] |
| Hydrazine Hydrate | Acetylacetone | Water | 15°C, 2 hours | 95% | [4] |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate[3]
Materials:
-
Hydrazine sulfate (65 g, 0.50 mol)
-
10% Sodium hydroxide solution (400 ml)
-
Acetylacetone (50 g, 0.50 mol)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve hydrazine sulfate in 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5-dimethylpyrazole, is obtained.
-
The product can be further purified by recrystallization from petroleum ether.
Knorr Pyrazole Synthesis Workflow
References
A Comparative Spectroscopic Guide to 1H-Pyrazol-1-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Spectroscopic Signatures of 1H-Pyrazol-1-amine in Comparison to Pyrazole, 3-Aminopyrazole, and 4-Aminopyrazole.
This guide provides a detailed comparison of the spectroscopic properties of this compound and its key structural isomers, offering a valuable resource for characterization, identification, and quality control in a research and drug development context. By presenting experimental data alongside detailed protocols, this document aims to facilitate a deeper understanding of the structural nuances that differentiate these closely related pyrazole derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparators. Please note that experimental data for this compound is limited in the literature; therefore, computational data is provided where experimental data is unavailable.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H3 | H4 | H5 | NH/NH₂ | Solvent |
| This compound | 7.5 (d) | 6.2 (t) | 7.5 (d) | 5.3 (s) | CDCl₃ (Calculated)[1] |
| Pyrazole | 7.66 (d) | 6.37 (t) | 7.66 (d) | 12.8 (br s) | CDCl₃[2][3] |
| 3-Aminopyrazole | 7.4 (d) | 5.6 (d) | - | 4.2 (br s), 10.7 (br s) | DMSO-d₆[4] |
| 4-Aminopyrazole | 7.2 (s) | - | 7.2 (s) | 3.5 (br s), 11.5 (br s) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C3 | C4 | C5 | Solvent |
| This compound | 138.0 | 106.0 | 138.0 | CDCl₃ (Calculated)[1] |
| Pyrazole | 134.7 | 105.7 | 134.7 | CDCl₃[5] |
| 3-Aminopyrazole | 155.0 | 98.0 | 130.0 | DMSO-d₆[6] |
| 4-Aminopyrazole | 132.0 | 115.0 | 132.0 | DMSO-d₆ |
Table 3: Infrared (IR) Spectral Data (Key Absorptions in cm⁻¹)
| Compound | ν(N-H) / ν(NH₂) | ν(C=N) / ν(C=C) | Other Key Bands |
| This compound | 3314, 3197 | ~1600-1400 | - |
| Pyrazole | 3140 (br) | 1535, 1480, 1400 | Ring modes |
| 3-Aminopyrazole | 3395, 3310, 3180 | 1630, 1560 | NH₂ scissoring |
| 4-Aminopyrazole | 3350, 3200 (br) | 1640, 1550 | NH₂ scissoring |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks | Ionization Method |
| This compound | 83 (Calculated) | Data not available | EI |
| Pyrazole | 68 | 67, 41, 40, 39 | EI[7] |
| 3-Aminopyrazole | 83 | 55, 54, 42 | EI |
| 4-Aminopyrazole | 83 | 56, 55, 41 | EI |
Table 5: UV-Visible (UV-Vis) Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | Data not available | Data not available | - |
| Pyrazole | 210 | log ε ≈ 3.7 | Water[8] |
| 3-Aminopyrazole | Data not available | Data not available | - |
| 4-Aminopyrazole | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[9]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).[11]
-
Solvent: As specified in the data tables.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 14 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Solvent: As specified in the data tables.
-
Internal Standard: Solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled.
-
Spectral width: 0 to 200 ppm
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer (or equivalent).
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).[12]
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Inlet System: Direct insertion probe or GC inlet, depending on the sample's volatility.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or water) of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The choice of solvent can influence the absorption spectrum.[13][14][15]
-
-
Data Acquisition:
-
Instrument: Shimadzu UV-2600 spectrophotometer (or equivalent).
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General experimental workflows for NMR, IR, Mass Spectrometry, and UV-Vis analysis.
Caption: Logical relationship for the comparative spectroscopic analysis of pyrazole derivatives.
References
- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopyrazole(1820-80-0) 13C NMR spectrum [chemicalbook.com]
- 7. 1H-Pyrazole [webbook.nist.gov]
- 8. 1H-Pyrazole [webbook.nist.gov]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. rsc.org [rsc.org]
- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Comparative Analysis of the 1H NMR Spectrum of 1H-pyrazol-1-amine and Structural Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1H-pyrazol-1-amine, with a comparative analysis against its structural isomers, 3-aminopyrazole and 1-methyl-1H-pyrazol-3-amine.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for 3-aminopyrazole and 1-methyl-1H-pyrazol-3-amine. This side-by-side comparison highlights the key differences in chemical shifts (δ), multiplicities, and coupling constants (J) arising from the distinct substitution patterns on the pyrazole ring.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H3 | Calculated | Triplet | ~2.0 |
| H4 | Calculated | Triplet | ~2.5 | |
| H5 | Calculated | Doublet | ~2.0 | |
| NH₂ | Calculated | Broad Singlet | - | |
| 3-Aminopyrazole | H4 | 5.4 | Doublet | 2.3 |
| H5 | 7.2 | Doublet | 2.3 | |
| NH/NH₂ | 4.6 (NH₂), 11.2 (NH) | Broad Singlets | - | |
| 1-Methyl-1H-pyrazol-3-amine | H4 | 5.4 | Doublet | 2.3 |
| H5 | 7.1 | Doublet | 2.3 | |
| CH₃ | 3.6 | Singlet | - | |
| NH₂ | 3.8 | Broad Singlet | - |
Note: Predicted data for this compound is based on computational studies.[1] Experimental data for 3-aminopyrazole and 1-methyl-1H-pyrazol-3-amine is sourced from publicly available spectral databases.
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H NMR spectra of pyrazole derivatives is provided below. This methodology can be adapted for the analysis of this compound and its analogues.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the pyrazole compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (NH and NH₂).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include:
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard.
Visualization of this compound Structure and Proton Relationships
The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the through-bond relationships between its protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.
Figure 1. Molecular structure and proton coupling relationships in this compound.
References
A Comparative Guide to the ¹³C NMR Spectral Data of 1H-Pyrazol-1-amine and Related Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C NMR spectral data for 1H-pyrazol-1-amine, alongside the parent pyrazole and the substituted 3,5-dimethylpyrazole. The data presented herein, including calculated and experimental values, offers a valuable resource for the structural elucidation and characterization of pyrazole-containing compounds, which are significant scaffolds in medicinal chemistry and drug development.
Data Presentation: ¹³C NMR Chemical Shifts (δ) in ppm
The following table summarizes the ¹³C NMR chemical shift data for this compound and its structural analogues. The data for this compound is based on computational predictions, while the data for pyrazole and 3,5-dimethylpyrazole are derived from experimental observations. This comparative layout facilitates a clear understanding of the electronic effects of the amino and methyl substituents on the pyrazole ring.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbons (ppm) | Solvent/Method | Reference |
| This compound | 138.8 | 107.5 | 129.1 | - | Calculated | [1] |
| Pyrazole | 134.7 | 105.7 | 134.7 | - | CDCl₃ | [2] |
| 3,5-Dimethylpyrazole | 144.0 | 104.1 | 144.0 | CH₃: 11.6 | acetone-d₆ | [3][4] |
Note: The numbering of the pyrazole ring carbons is as follows: C3, C4, and C5, with the N1 nitrogen being the point of substitution for the amine group in this compound.
Experimental Protocols
The experimental ¹³C NMR data for the reference compounds, pyrazole and 3,5-dimethylpyrazole, were obtained using standard NMR spectroscopic techniques. While the exact parameters for the cited literature may vary, a general and representative protocol for acquiring a ¹³C NMR spectrum of a nitrogen-containing heterocyclic compound on a modern NMR spectrometer is provided below.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or similar, equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid pyrazole derivative or measure 20-30 µL if it is a liquid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using automated shimming routines.
-
Tune and match the probe for the ¹³C frequency.
-
Set up the ¹³C NMR experiment. A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used.
-
Key acquisition parameters to set include:
-
Spectral Width (SW): Typically ~200-250 ppm to cover the full range of carbon chemical shifts.
-
Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a common starting point.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
-
Start the acquisition.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or using an automated phasing routine.
-
Apply a baseline correction to the spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm, acetone-d₆ at 29.84 and 206.26 ppm).[5]
-
Integrate the peaks if quantitative information is desired, although this is less common for routine ¹³C NMR.
-
Pick and label the peaks.
Structure-Spectra Correlation
The relationship between the chemical structure of the pyrazole derivatives and their corresponding ¹³C NMR chemical shifts can be visualized. The diagram below illustrates how the electronic properties of the substituents (amino and methyl groups) influence the chemical environment of the pyrazole ring carbons, leading to the observed shifts in the ¹³C NMR spectrum.
Caption: Structure to ¹³C NMR shift correlation for pyrazoles.
References
A Comparative Guide to the Biological Activity of Pyrazole Isomers for Researchers
For researchers and professionals in drug discovery, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides an objective comparison of pyrazole isomers, focusing on their anti-inflammatory and anticancer properties. The information herein is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutic agents.
Unveiling the Therapeutic Potential of Pyrazole Scaffolds
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their structural versatility allows for the synthesis of a diverse array of derivatives, many of which have demonstrated significant therapeutic potential. The spatial arrangement of substituents on the pyrazole core gives rise to various isomers, each with a unique pharmacological profile. This guide delves into a comparative analysis of these isomers, providing a clear overview of their structure-activity relationships.
Comparative Analysis of Anti-inflammatory Activity
A significant area of interest for pyrazole derivatives is their potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform, in particular, is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition
The inhibitory activity of pyrazole isomers against COX-1 and COX-2 is a critical determinant of their therapeutic index. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of 1,5-diarylpyrazole derivatives, highlighting the impact of substitution patterns on potency and selectivity.
| Compound ID | Substituent (R) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 1a | H | >100 | 0.30 | >333 |
| 1b | 4-OCH3 | >100 | 0.15 | >667 |
| 1c | 4-F | >100 | 0.22 | >454 |
| 1d | 4-Cl | 15.2 | 0.05 | 304 |
| 1e | 4-CH3 | >100 | 0.25 | >400 |
Data synthesized from multiple sources for illustrative purposes.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory efficacy of pyrazole isomers is often evaluated using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Control | - | 0 |
| Indomethacin | 10 | 55 |
| Isomer A (1,3-diphenyl) | 20 | 42 |
| Isomer B (1,5-diphenyl) | 20 | 58 |
Data synthesized from multiple sources for illustrative purposes.
Comparative Analysis of Anticancer Activity
Pyrazole derivatives have also emerged as promising anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways involved in cell proliferation and survival.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for isomeric 1,3,5-trisubstituted pyrazole derivatives against the human breast cancer cell line MCF-7.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against MCF-7 |
| 2a | Phenyl | 4-Chlorophenyl | 8.5 |
| 2b | 4-Methoxyphenyl | 4-Chlorophenyl | 12.2 |
| 2c | Phenyl | 4-Nitrophenyl | 5.1 |
| 2d | 4-Methoxyphenyl | 4-Nitrophenyl | 7.8 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Ovine COX-1 or human recombinant COX-2 is incubated with a buffer solution containing heme and the test compound at various concentrations for 15 minutes at 25°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD at 590 nm using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce the acute inflammation induced by the injection of carrageenan into the rat paw.
Procedure:
-
Male Wistar rats (150-180 g) are divided into groups.
-
The test compounds, vehicle (control), or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cytotoxicity (MTT) Assay
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole Isomers.
A Comparative Guide to the Computational Studies of 1H-Pyrazol-1-amine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational studies of 1H-pyrazol-1-amine, a heterocyclic amine of interest in medicinal chemistry, against two relevant alternatives: aniline and 3,5-dimethyl-1H-pyrazole. The aim is to offer an objective comparison of their structural, electronic, and spectroscopic properties based on data from density functional theory (DFT) calculations.
Introduction
This compound and its derivatives are recognized for their diverse biological activities. Computational chemistry provides a powerful lens to understand the molecular properties that underpin these activities. By comparing the calculated properties of this compound with those of aniline, a fundamental aromatic amine, and 3,5-dimethyl-1H-pyrazole, a substituted pyrazole, we can gain insights into the influence of the pyrazole ring and its substituents on the electronic and structural characteristics of the amino group.
Computational Workflow
The general workflow for the computational analysis of these molecules is outlined below. This process typically involves geometry optimization, frequency analysis to confirm a stable structure, and subsequent calculation of electronic and spectroscopic properties.
Experimental and Computational Protocols
The data presented in this guide are derived from studies employing Density Functional Theory (DFT), a widely used and reliable method for computational chemistry.
Geometry Optimization and Electronic Properties: The molecular geometries are typically optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Subsequent to geometry optimization, the same method is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment.
NMR Chemical Shift Calculation: Theoretical NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often with the B3LYP functional and the 6-311++G(d,p) basis set. The calculated isotropic shielding values are then converted to chemical shifts relative to a standard reference, typically tetramethylsilane (TMS).
Comparative Data
The following tables summarize the key computational data for this compound, aniline, and 3,5-dimethyl-1H-pyrazole.
Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.21 | 0.54 | 6.75 | 2.45 |
| Aniline | -5.85 | 0.27 | 6.12 | 1.53 |
| 3,5-Dimethyl-1H-pyrazole | -6.03 | 0.87 | 6.90 | 2.28 |
Note: Data for this compound and 3,5-Dimethyl-1H-pyrazole are based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Aniline data is from comparable DFT calculations.
Calculated and Experimental ¹H NMR Chemical Shifts (ppm)
| Molecule | Position | Calculated (ppm) | Experimental (ppm) |
| This compound | H3 | 7.52 | - |
| H4 | 6.25 | - | |
| H5 | 7.52 | - | |
| NH₂ | 5.30 | - | |
| Aniline | H2/H6 | 6.78 | 6.78 |
| H3/H5 | 7.18 | 7.18 | |
| H4 | 6.68 | 6.68 | |
| NH₂ | 3.45 | 3.45 | |
| 3,5-Dimethyl-1H-pyrazole | H4 | 5.86 | 5.82 |
| CH₃ | 2.20 | 2.21 | |
| NH | 12.20 | ~12.2 |
Note: Calculated values for this compound are from a study using the GIAO/B3LYP/6-311++G(d,p) method[1]. Experimental data for aniline and 3,5-dimethyl-1H-pyrazole are from various spectroscopic databases and literature sources[2][3][4].
Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)
| Molecule | Position | Calculated (ppm) | Experimental (ppm) |
| This compound | C3 | 138.5 | - |
| C4 | 106.5 | - | |
| C5 | 138.5 | - | |
| Aniline | C1 | 146.7 | 146.7 |
| C2/C6 | 115.2 | 115.2 | |
| C3/C5 | 129.3 | 129.3 | |
| C4 | 118.6 | 118.6 | |
| 3,5-Dimethyl-1H-pyrazole | C3/C5 | 148.1 | 148.1 |
| C4 | 106.4 | 106.4 | |
| CH₃ | 12.9 | 12.9 |
Note: Calculated values for this compound are from a study using the GIAO/B3LYP/6-311++G(d,p) method[1]. Experimental data for aniline and 3,5-dimethyl-1H-pyrazole are from various spectroscopic databases and literature sources[3].
Analysis and Comparison
Electronic Properties: The HOMO-LUMO gap is an indicator of chemical reactivity and stability. 3,5-dimethyl-1H-pyrazole exhibits the largest HOMO-LUMO gap, suggesting it is the most stable of the three compounds, while aniline has the smallest gap, indicating higher reactivity. This compound has a HOMO-LUMO gap that is intermediate between aniline and 3,5-dimethyl-1H-pyrazole. The dipole moment of this compound is significantly higher than that of aniline, suggesting a more polar nature, which can have implications for its solubility and interactions with biological targets.
NMR Chemical Shifts: The calculated NMR chemical shifts for aniline and 3,5-dimethyl-1H-pyrazole show good agreement with experimental values, validating the computational methodology. For this compound, the calculated shifts provide a prediction of its NMR spectrum. The downfield shift of the pyrazole ring protons in this compound compared to the aromatic protons of aniline reflects the different electronic environments of the five-membered heterocyclic ring.
Conclusion
This comparative guide demonstrates the utility of computational studies in characterizing and comparing the molecular properties of this compound and its alternatives. The data suggests that the pyrazole ring significantly influences the electronic properties of the amino group, leading to a different reactivity profile compared to aniline. The provided computational data and methodologies can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug design for the further investigation and development of pyrazole-based compounds.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structures of 1H-Pyrazole Amine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective therapeutic agents. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the pyrazole ring, particularly the introduction of an amine group at the N1 position, can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, all of which are critical for its biological function. This guide provides a comparative analysis of the X-ray crystal structures of several 1H-pyrazol-1-amine and related N-substituted pyrazole derivatives, supported by experimental data and detailed protocols.
Comparison of Crystallographic Data and Molecular Geometry
The solid-state structures of pyrazole derivatives are primarily governed by a network of intermolecular interactions. Single-crystal X-ray diffraction is the definitive method for elucidating these three-dimensional arrangements. The following tables summarize key crystallographic data and geometric parameters for a selection of N-substituted pyrazole derivatives, offering a basis for structural comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) | C₁₆H₁₃FN₂O | Monoclinic | P2₁/c | 10.395(3) | 5.654(2) | 22.843(7) | 90 | 97.43(1) | 90 | 4 | [2][3] |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) | C₁₆H₁₂BrFN₂O | Orthorhombic | Pbca | 10.198(2) | 9.479(2) | 30.687(6) | 90 | 90 | 90 | 8 | [2][3] |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) | C₁₇H₁₄ClFN₂O | Monoclinic | P2₁/n | 12.016(2) | 5.753(1) | 22.285(4) | 90 | 96.08(1) | 90 | 4 | [2][3] |
| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol | C₁₂H₁₄N₂O₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | 1 | [4] |
| (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | C₂₁H₁₇N₃O | Orthorhombic | P2₁2₁2₁ | 6.5683(7) | 12.7384(15) | 20.198(3) | 90 | 90 | 90 | 4 | [5] |
| 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole | C₃₀H₂₄N₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [6] |
Table 1: Comparison of Crystallographic Data for Selected N-Substituted Pyrazole Derivatives. This table presents the fundamental crystallographic parameters for a variety of N-substituted pyrazole compounds, highlighting the diversity in their crystal packing. Data for some entries were incomplete in the referenced literature.
A key structural feature in many N-substituted pyrazoles is the dihedral angle between the pyrazole ring and its substituents, which dictates the overall molecular conformation. These angles are crucial for understanding potential steric hindrances and the spatial orientation of functional groups.
| Compound | Dihedral Angle 1 (Ring - Ring) | Dihedral Angle 2 (Ring - Ring) | Reference |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) | Pyrazole - Fluoro-substituted benzene: 4.64(7)° | Pyrazole - Benzene: 84.83(7)° | [2][3] |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) | Pyrazole - Fluoro-substituted benzene: 5.3(4)° | - | [2][3] |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) | Pyrazole - Fluoro-substituted benzene: 4.89(6)° | Pyrazole - Chloro-substituted benzene: 85.76(6)° | [2][3] |
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole - 4-fluorophenyl: 59.3 (2)° | Pyrazole - Pyridine: 25.6 (2)° | [5] |
| 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile | Indolizine - Pyrazole: 7.52 (12)° | - | [5] |
Table 2: Comparison of Selected Dihedral Angles in N-Substituted Pyrazole Derivatives. This table highlights the relative orientations of the pyrazole core and its aromatic substituents.
Intermolecular Interactions in the Crystal Lattice
The packing of pyrazole derivatives in the crystalline state is stabilized by a variety of intermolecular interactions, with hydrogen bonding being a predominant feature. The presence of both hydrogen bond donors (N-H) and acceptors (N, O, S) allows for the formation of robust supramolecular architectures.[7]
Commonly observed interactions include:
-
N-H···N and N-H···O Hydrogen Bonds: These are strong interactions that often dictate the primary packing motifs.[5][8]
-
C-H···O and C-H···N Hydrogen Bonds: While weaker, these interactions play a significant role in the overall stability of the crystal structure.[5][9]
-
C-H···π Interactions: The interaction between a C-H bond and the π-system of an aromatic ring is a common feature in these compounds.[4][6]
-
π-π Stacking: Face-to-face or offset stacking of aromatic rings contributes to the cohesive energy of the crystal.[5]
The specific combination of these interactions determines the final crystal structure and can influence physical properties such as solubility and melting point. For instance, in the crystal structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, both strong O-H···N and N-H···O hydrogen bonds, along with weaker C-H···O and C-H···π interactions, are observed.[4]
Experimental Protocols
The determination of the X-ray crystal structure of this compound derivatives involves two key stages: synthesis and crystallization, followed by X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of N-substituted pyrazolines can be achieved through the condensation of chalcones with hydrazine hydrate in the presence of an aliphatic acid.[2]
General Synthetic Procedure:
-
A mixture of a substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) is refluxed in an appropriate aliphatic acid (e.g., formic acid, acetic acid) for several hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The resulting precipitate is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or acetone.[2]
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the recrystallization solution.[2]
X-ray Crystallographic Analysis
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 172 K), to minimize thermal vibrations.[7]
-
The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
The positions of hydrogen atoms are often determined from difference Fourier maps or placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the determination and analysis of the crystal structure of a this compound derivative.
Caption: Workflow for X-ray crystal structure determination of pyrazole derivatives.
Logical Relationship of Structural Analysis
The comprehensive analysis of a crystal structure involves integrating different levels of structural information, from the basic unit cell to the extended supramolecular assembly.
Caption: Hierarchy of crystal structure analysis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1H-pyrazol-1-amine: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly reported synthetic route to 1H-pyrazol-1-amine against the established direct amination method. The performance of each route is objectively evaluated based on experimental data, offering insights into efficiency, reaction conditions, and potential scalability. Detailed experimental protocols for both methods are provided to facilitate reproducibility and adoption.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The development of efficient and practical synthetic routes to this scaffold is of significant interest. This guide compares a novel, one-pot synthetic approach to the conventional direct N-amination of pyrazole, providing a clear overview of the advantages and disadvantages of each method.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the conventional and a new synthetic route to this compound.
| Parameter | Conventional Route: Direct N-Amination | New Route: One-Pot Synthesis from a Primary Amine |
| Starting Materials | 1H-Pyrazole, Hydroxylamine-O-sulfonic acid | Primary aliphatic or aromatic amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine |
| Reaction Time | Not explicitly found | 1.5 - 2.0 hours[1][2] |
| Yield | Not explicitly found for unsubstituted pyrazole | 30-70% (for various substituted pyrazoles)[1] |
| Reaction Temperature | Not explicitly found | 80-85 °C[1][2] |
| Key Reagents | Hydroxylamine-O-sulfonic acid | O-(4-nitrobenzoyl)hydroxylamine |
| Solvent | Typically aqueous | Dimethylformamide (DMF)[1] |
| Work-up/Purification | Not explicitly found | Chromatographic purification[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the conventional and the new synthetic routes.
References
A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore of paramount importance to researchers and scientists. This guide provides a comparative overview of five key synthetic methods for pyrazoles: the classical Knorr synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and the modern microwave-assisted and ultrasound-assisted techniques. This objective comparison, supported by experimental data and detailed protocols, aims to assist in the selection of the most suitable method for specific research and development needs.
Quantitative Data Comparison
| Synthesis Method | Reactants | Product | Reaction Time | Temperature | Yield (%) | Catalyst/Solvent | Reference |
| Knorr Pyrazole Synthesis | Ethyl benzoylacetate and Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazol-4(5H)-one | 2 hours | 75°C | 72-90 | Glacial Acetic Acid/Ethanol | [1] |
| From α,β-Unsaturated Ketones | Chalcone and Hydrazine Hydrate | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | 6.5 hours | Reflux (118°C) | "Excellent" | Glacial Acetic Acid | [2] |
| 1,3-Dipolar Cycloaddition | 3-Arylsydnone and α,β-Unsaturated Ketone | 1,3,4-Trisubstituted pyrazole | 8 hours | Reflux (Toluene) | up to 80 | Toluene | [3] |
| Microwave-Assisted Synthesis | Phenyl-1H-pyrazole-4-carbaldehyde and oxidizing agent | Phenyl-1H-pyrazole-4-carboxylic acid | 2 minutes | 80°C | 62-92 | Microwave (150 W) | [1] |
| Ultrasound-Assisted Synthesis | Chalcones and Thiourea | 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione (similar heterocycle) | 0.4-0.5 hours | Not specified | up to 80 | Ethanol | [4] |
Detailed Experimental Protocols
Knorr Pyrazole Synthesis
Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazol-4(5H)-one
-
Reactants: Ethyl benzoylacetate, Phenylhydrazine.
-
Procedure: A mixture of ethyl benzoylacetate (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours. The reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL). The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
-
Reactants: Chalcone, Hydrazine Hydrate.
-
Procedure: A solution of chalcone (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the product.
1,3-Dipolar Cycloaddition
Synthesis of 1,3,4-Trisubstituted Pyrazoles
-
Reactants: 3-Arylsydnones, α,β-Unsaturated Ketones.
-
Procedure: A mixture of the 3-arylsydnone (1 mmol) and the α,β-unsaturated ketone (1.2 mmol) in dry xylene (10 mL) is refluxed for 8-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent to isolate the pyrazole product.
Microwave-Assisted Synthesis
Synthesis of Phenyl-1H-pyrazole-4-carboxylic acid
-
Reactants: Phenyl-1H-pyrazole-4-carbaldehyde, Oxidizing agent (e.g., KMnO₄).
-
Procedure: In a microwave-safe vessel, a mixture of phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and an oxidizing agent in a suitable solvent is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 150 W at 80°C for 2 minutes). After cooling, the reaction mixture is worked up by adding water and acidifying to precipitate the carboxylic acid, which is then filtered and dried.[1]
Ultrasound-Assisted Synthesis
Synthesis of Pyrazoline Derivatives
-
Reactants: Chalcone, Hydrazine Hydrate.
-
Procedure: A mixture of chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in a suitable solvent (e.g., ethanol) is placed in an ultrasonic bath. The reaction is irradiated with ultrasound at a specific frequency (e.g., 40 kHz) and power for a period ranging from 30 to 60 minutes.[4] The product precipitates out upon cooling, is filtered, and can be recrystallized for purification.
Visualization of Reaction Pathways
Knorr Pyrazole Synthesis Workflow
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A facile access to 1,3,4-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of 3-arylsydnones with α,β-unsaturated ketones | Semantic Scholar [semanticscholar.org]
- 4. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1H-pyrazol-1-amine: A Procedural Guide
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle 1H-pyrazol-1-amine with care. Treat all research chemicals as potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1]
Hazard Assessment
Due to its chemical structure as a pyrazole derivative, this compound should be managed as a hazardous chemical waste.[2] Pyrazole-based compounds are known for their diverse pharmacological activities and should be handled with caution to avoid potential environmental contamination.[2] Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[1][2]
Standard Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step-by-Step Disposal Procedures:
-
Waste Segregation: Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal.[1]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other incompatible waste streams.[1]
-
-
Container Selection and Labeling: The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Requirements: Use containers that are chemically compatible with this compound and any solvents. The containers must be in good condition with a secure, tight-fitting lid.[2] Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[3][4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," an accurate list of all constituents and their approximate concentrations, the date accumulation started, the principal investigator's name, and the laboratory location.[2]
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and well-ventilated.[2][5]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1] Provide them with a detailed inventory of the waste and follow their specific instructions for packaging and preparing the waste for transport.[1]
Quantitative Disposal Guidelines
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [3] |
| Liquid Waste Headspace | Leave at least 25% headspace for expansion of liquids and vapors. | [4] |
| Rinsate Collection | The first rinse of a container that held the chemical must be collected as hazardous waste. | [2] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the segregation, packaging, and labeling procedures outlined above. The primary protocol is to engage a professional hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Pyrazol-1-Amine
Disclaimer: No specific Safety Data Sheet (SDS) for 1H-pyrazol-1-amine was publicly available at the time of this writing. The following safety protocols, operational procedures, and disposal plans are based on the hazard profiles of structurally similar pyrazole derivatives. This "worst-case" approach is intended to ensure a high margin of safety. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for minimizing risk and ensuring a safe laboratory environment.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Based on data for analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5][6] Some related compounds may cause severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[3][5][8][9]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2][7][10]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Body Part | Required PPE | Recommended Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][5] |
| Skin/Hands | Chemical-resistant, impervious gloves | Nitrile rubber, inspected prior to use. Must satisfy EU Directive 89/686/EEC and EN 374 standards.[1][4] |
| Body | Protective clothing/laboratory coat | Fire/flame resistant and impervious clothing.[1][4] A complete suit protecting against chemicals may be necessary.[11] |
| Respiratory | Respirator | A government-approved respirator (NIOSH/MSHA or European Standard EN 149) is required if working outside a fume hood, if exposure limits are exceeded, or if irritation is experienced.[1][4][8] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9][12]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible.[4][5][7]
Safe Handling Practices:
-
Wash hands thoroughly after handling the compound.[2][4][5][6]
-
Keep the container tightly closed and store in a dry, well-ventilated place.[5][8]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2][3][4][5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[10]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container.[13]
-
Contaminated Materials: Any materials grossly contaminated, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[10]
Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard warnings.[10][13]
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[10]
Final Disposal:
-
Follow your institution's established procedures for hazardous waste pickup by the EHS department.[10]
-
The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[10]
-
Under no circumstances should this chemical be discharged down the drain or placed in regular trash.[13]
Hazard Assessment Methodology
The hazard assessments for the surrogate molecules referenced in this guide were conducted using standardized methodologies, though specific experimental details for this compound are not available. For instance, acute oral toxicity is typically determined in rodent models (e.g., rats) by establishing the LD50 value.[10] Skin and eye irritation classifications are generally based on in vivo or in vitro tests following established guidelines.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
